Indometacin-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H16ClNO4 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-2-methyl-5-(trideuteriomethoxy)indol-3-yl]acetic acid |
InChI |
InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)/i2D3,3D,4D,5D,6D |
InChI Key |
CGIGDMFJXJATDK-VVMRUBJMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC([2H])([2H])[2H])CC(=O)O)C)[2H])[2H])Cl)[2H] |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Indometacin-d7: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Indometacin-d7. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action.
Core Physical and Chemical Properties
This compound is the deuterated form of Indometacin, a potent nonsteroidal anti-inflammatory drug (NSAID). The primary difference between this compound and its parent compound is the substitution of seven hydrogen atoms with deuterium. This isotopic labeling is particularly useful in pharmacokinetic studies and as an internal standard for quantitative analysis. The fundamental physical and chemical properties are largely comparable to those of unlabeled Indometacin.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₉H₉D₇ClNO₄ | N/A |
| Molecular Weight | 364.83 g/mol | N/A |
| Appearance | White to light yellow or light orange powder/crystals | [1] |
| Melting Point | Polymorph 1: ~155 °C; Polymorph 2: ~162 °C | [2] |
| pKa | 4.5 | N/A |
| UV λmax (in Ethanol) | 265 nm and 319 nm | N/A |
Solubility
| Solvent | Solubility | Reference |
| Water (25 °C) | 0.937 mg/L | [2] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | N/A |
| Acetone | Soluble | [2] |
| Ether | Soluble | |
| Chloroform | 1 g in ~30 mL | |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (with sonication) |
Experimental Protocols
Synthesis of this compound
A general method for the deuteration of indole compounds, including Indometacin, involves an acid-catalyzed hydrogen-deuterium exchange. The following protocol is a representative synthesis:
Materials:
-
Indometacin
-
Deuterated sulfuric acid (D₂SO₄, 20 wt% in CD₃OD)
-
Deuterated methanol (CD₃OD)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve Indometacin in deuterated methanol (CD₃OD) in a round-bottom flask.
-
Add the 20 wt% solution of deuterated sulfuric acid (D₂SO₄) in CD₃OD to the flask.
-
Heat the reaction mixture at 60-90 °C with stirring. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the signals corresponding to the protons being exchanged.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate in D₂O.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
This method is suitable for the quantitative analysis of this compound in various matrices.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Cogent Bidentate C18, 2.2 µm, 120 Å, 2.1 x 50 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in DI Water (v/v)
-
B: 0.1% Formic Acid in Acetonitrile (v/v)
-
-
Gradient:
-
0-1 min: 10% B
-
1-9 min: 10% to 70% B
-
9-10 min: 70% B
-
10-11 min: 70% to 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1 µL
-
Detection: UV at 240 nm
Sample Preparation:
-
Accurately weigh a suitable amount of this compound and dissolve it in the mobile phase to prepare a stock solution.
-
Prepare working standards by serial dilution of the stock solution.
-
For formulated products, extract the active ingredient using a suitable solvent and dilute to fall within the calibration curve range.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of this compound, particularly in biological samples.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument.
-
Extraction:
-
Extract the sample (e.g., serum or plasma) with methylene chloride in the presence of a phosphate buffer (pH 6).
-
Separate the organic layer and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Derivatize the dried extract with Bis-(Trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).
-
-
GC Conditions:
-
Column: A suitable capillary column for drug analysis (e.g., a phenyl-methyl siloxane phase).
-
Oven Program: An appropriate temperature program to achieve separation. For example, an initial temperature of 85°C held for 1 minute, followed by a ramp of 15°C/min to 320°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.
-
Mechanism of Action and Signaling Pathway
Indometacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
The inhibition of COX enzymes by this compound leads to a reduction in the production of prostaglandins, thereby alleviating the symptoms of inflammation.
Experimental Workflow
The general workflow for the analysis of this compound in a biological matrix involves several key steps, from sample collection to data analysis.
Caption: General workflow for this compound analysis in biological samples.
References
Technical Guide: Synthesis and Purification of Deuterated Indometacin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a method for the synthesis and purification of deuterated Indometacin. The procedures outlined are based on established chemical principles and recently published methodologies for the deuteration of indole-containing compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of deuterated pharmaceuticals and internal standards for analytical applications.
Introduction
Indometacin is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[1] Deuterated analogs of pharmaceutical compounds, such as Indometacin-d7, are of significant interest in drug development. The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug, potentially leading to improved metabolic stability.[2] Furthermore, deuterated compounds serve as invaluable internal standards for mass spectrometry-based quantitative analyses due to their similar chemical properties and distinct mass.[3]
This guide details a two-stage synthesis approach for a deuterated Indometacin analog, focusing on the deuteration of the indole ring, followed by purification of the intermediate and final compound.
Synthesis of Deuterated Indometacin
The synthesis of deuterated Indometacin can be achieved through a two-step process:
-
Deuteration of the Indole Moiety: An acid-catalyzed hydrogen-deuterium exchange on the indole ring of an Indometacin precursor.
-
Hydrolysis: Conversion of the ester precursor to the final carboxylic acid form of deuterated Indometacin.
Experimental Protocol: Deuteration of Indometacin Methyl Ester
This protocol is adapted from a method for the deuteration of 3-substituted indole compounds.[4][5]
Materials:
-
Indometacin methyl ester
-
Deuterated methanol (CD3OD)
-
Deuterated sulfuric acid (D2SO4, 96-98% in D2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Diethyl ether (Et2O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Prepare a 20 wt % solution of D2SO4 in CD3OD.
-
Dissolve Indometacin methyl ester in the 20 wt % D2SO4 in CD3OD solution to a concentration of 0.1 M.
-
Stir the reaction mixture at room temperature. The reaction can be monitored by 1H NMR spectroscopy to observe the disappearance of proton signals on the indole ring.
-
Upon completion of the reaction, carefully pour the reaction mixture into a saturated aqueous NaHCO3 solution to neutralize the acid.
-
Extract the aqueous mixture with diethyl ether (3 x 10 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure to yield the deuterated Indometacin methyl ester.
Experimental Protocol: Hydrolysis to Deuterated Indometacin
This is a standard saponification reaction to convert the methyl ester to the carboxylic acid.
Materials:
-
Deuterated Indometacin methyl ester
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Deionized water
Procedure:
-
Dissolve the deuterated Indometacin methyl ester in methanol.
-
Add 1 M NaOH solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add deionized water to the residue and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl to precipitate the deuterated Indometacin.
-
Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.
Purification of Deuterated Indometacin
Purification of the final deuterated Indometacin product is crucial to ensure high purity for its intended application. Recrystallization is a common and effective method for purifying solid organic compounds.
Experimental Protocol: Recrystallization
Materials:
-
Crude deuterated Indometacin
-
Acetone
-
Deionized water
-
Activated carbon
Procedure:
-
In a flask, mix the crude deuterated Indometacin with a mixed solvent of acetone and water. The ratio of acetone to water can be optimized, with a common starting point being a 1:1 to 5:1 volume ratio.
-
Heat the mixture with stirring until the solid is completely dissolved.
-
Add a small amount of activated carbon to decolorize the solution and heat for a short period.
-
Hot-filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the deuterated Indometacin intermediate.
| Parameter | Value | Reference |
| Yield of Deuterated Intermediate | 91% | |
| Deuterium Incorporation | >95% (average at C2, C4-7 of indole ring) | |
| ¹H NMR (600 MHz, CD₃OD) | δ 7.11 (s, 0.03H), 6.92 (s, 0.03H), 6.67 (s, 0.03H), 3.79 (s, 3H), 3.65 (s, 2H), 2.31 (m, 0.1H) | |
| ¹³C NMR (100 MHz, CD₃OD) | δ 174.9, 155.0, 135.0, 132.1, 130.1, 111.6 (t, J = 24.5 Hz), 110.9 (t, J = 24.5 Hz), 104.4, 100.9 (t, J = 24.0 Hz), 56.3, 51.6 (quint, J = 22.3 Hz), 30.9 |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of deuterated Indometacin.
Purification Workflow
Caption: General workflow for the purification of deuterated Indometacin.
References
- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis method of indometacin and analogues thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Commercial Suppliers of Indometacin-d7 for Research Professionals
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers of Indometacin-d7, a deuterated internal standard crucial for accurate quantification in bioanalytical studies. This document is intended for researchers, scientists, and drug development professionals who require high-purity, reliable sources of this compound for their work. We present a comparative analysis of suppliers, detailed technical specifications, and an exemplary experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS).
Introduction to Indometacin and the Role of Deuterated Standards
Indometacin is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1] In research and clinical settings, accurate measurement of indometacin levels in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS.[2][3] Deuterated standards exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, allowing them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This co-behavior effectively corrects for variability in sample preparation and instrument response, leading to highly accurate and precise quantification.
Commercial Suppliers of this compound
A number of reputable chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for the products available from prominent vendors. It is important for researchers to consider not only the chemical purity but also the isotopic enrichment of the deuterated standard, as this can impact the accuracy of mass spectrometry-based assays.
| Supplier | Catalog Number | Molecular Formula | Purity/Isotopic Enrichment | Available Sizes |
| MedChemExpress | HY-14397S2 | C₁₉H₉D₇ClNO₄ | Not explicitly stated | 1 mg, 5 mg, 10 mg |
| Cayman Chemical | Not available for d7; d4 version available (Catalog #: 16353) | C₁₉H₁₂D₄ClNO₄ | ≥98% (Indomethacin-d4) | 1 mg, 5 mg, 10 mg |
| Toronto Research Chemicals (TRC) | I515502 | C₁₉H₉D₇ClNO₄ | Not explicitly stated | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Santa Cruz Biotechnology (SCBT) | Not available for d7; d4 version available (Catalog #: sc-212392) | C₁₉H₁₂D₄ClNO₄ | Not explicitly stated | 1 mg, 5 mg |
| LGC Standards | TRC-I515502 | C₁₉H₉D₇ClNO₄ | Not explicitly stated | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Alsachim (Shimadzu) | On request | C₁₉H₉D₇ClNO₄ | Custom synthesis | Custom |
| Hexonsynth | HXO-03251 | C₁₉H₉D₇ClNO₄ | Not explicitly stated | Inquire for sizes |
Note: Data is subject to change. Researchers should always consult the supplier's website and Certificate of Analysis for the most up-to-date information.
Indometacin's Mechanism of Action: A Signaling Pathway
Indometacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain signaling. The following diagram illustrates this pathway.
Experimental Protocol: Quantification of Indometacin in Plasma using LC-MS with a Deuterated Internal Standard
This section provides a detailed methodology for the quantitative analysis of indometacin in a biological matrix, such as plasma, using this compound as an internal standard. This protocol is adapted from established bioanalytical methods.[2][3]
Materials and Reagents
-
Indometacin analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Indometacin and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the Indometacin primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples, to which 10 µL of 50:50 acetonitrile:water is added).
-
Add 150 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of indometacin and the internal standard from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
MRM Transitions:
-
Indometacin: Precursor ion > Product ion (e.g., m/z 358.1 > 139.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 365.1 > 146.1)
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Indometacin to this compound against the concentration of the calibration standards.
-
Determine the concentration of Indometacin in the plasma samples by interpolating their peak area ratios from the calibration curve.
The following diagram outlines the experimental workflow:
Conclusion
The selection of a high-quality deuterated internal standard is paramount for the generation of reliable and reproducible data in bioanalytical research. This guide provides a starting point for researchers to identify and select a suitable commercial source of this compound. It is strongly recommended to obtain and review the Certificate of Analysis from any potential supplier to ensure the product meets the specific requirements of the intended application. The provided experimental protocol offers a robust framework for the use of this compound in quantitative LC-MS analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Deuterium Labeling in Indometacin-d7
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the deuterium labeling positions in Indometacin-d7, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Indometacin. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.
Introduction to Indometacin and Deuterium Labeling
Indometacin is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[1][2][3] By blocking these enzymes, Indometacin exerts its anti-inflammatory, analgesic, and antipyretic effects. Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. They are commonly used as internal standards in pharmacokinetic and metabolic studies due to their similar chemical properties to the parent drug but distinct mass, allowing for accurate quantification by mass spectrometry.[1]
Deuterium Labeling Position in this compound
The chemical formula for this compound is C19H9D7ClNO4.[1] The seven deuterium atoms are strategically incorporated into the molecule, primarily on the aromatic ring of the p-chlorobenzoyl group and the methoxy group.
Based on available data, the specific positions of the seven deuterium atoms in this compound are as follows:
-
Four deuterium atoms replace the four hydrogen atoms on the phenyl ring of the p-chlorobenzoyl group .
-
Three deuterium atoms replace the three hydrogen atoms of the 5-methoxy group .
This specific labeling pattern is crucial for its use as an internal standard, as it provides a significant mass shift without altering the core pharmacophore of the molecule.
Quantitative Data
The following table summarizes the key quantitative data for a typical batch of this compound. This information is essential for researchers to ensure the quality and suitability of the labeled compound for their specific applications.
| Parameter | Value | Reference |
| Chemical Formula | C19H9D7ClNO4 | |
| Molecular Weight | 364.83 g/mol | |
| Isotopic Purity | ≥98% | Vendor Data |
| Chemical Purity | ≥98% | Vendor Data |
| Deuterium Incorporation | ≥99% | Vendor Data |
Experimental Protocol: Synthesis of this compound
While a detailed, step-by-step synthesis protocol for commercially available this compound is often proprietary, a general synthetic strategy can be inferred from the known synthesis of Indomethacin and general deuteration techniques. The synthesis of Indomethacin typically involves the Fischer indole synthesis. To produce this compound, deuterated starting materials would be incorporated.
A plausible synthetic approach would involve:
-
Synthesis of p-chlorobenzoyl chloride-d4: The p-chlorobenzoyl moiety is a key component. A deuterated version of this starting material, where the four hydrogens on the phenyl ring are replaced with deuterium, would be synthesized first.
-
Synthesis of 5-methoxy-d3-2-methyl-1H-indole-3-acetic acid: The indole core of Indomethacin would be synthesized using a starting material containing a deuterated methoxy group.
-
Coupling Reaction: The deuterated p-chlorobenzoyl chloride would then be coupled with the deuterated indole derivative to form the final this compound molecule.
The following diagram illustrates a generalized workflow for the synthesis:
References
Indometacin-d7: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Indometacin-d7, a deuterated analog of the potent non-steroidal anti-inflammatory drug (NSAID) Indometacin. This document details its chemical properties, mechanism of action, and relevant experimental protocols, presenting data in a clear and accessible format.
Core Compound Properties
This compound is a stable isotope-labeled version of Indometacin, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry.[1]
| Property | Value | Reference |
| CAS Number | 53-86-1 (for unlabeled Indometacin) | [2][3][4][5] |
| Molecular Formula | C19H9D7ClNO4 | |
| Molecular Weight | 364.83 g/mol |
Note: A specific CAS number for this compound is not consistently reported; it is often referenced by the CAS number of the parent compound, Indometacin.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for Indometacin, and by extension this compound, is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX-1 and COX-2, Indometacin effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Indomethacin has shown greater selectivity for COX-1 over COX-2, which can contribute to a higher incidence of gastric adverse effects compared to more selective COX-2 inhibitors. The IC50 values for Indomethacin are approximately 18 nM for COX-1 and 26 nM for COX-2.
Figure 1: Indometacin's inhibition of COX-1 and COX-2 pathways.
Beyond COX Inhibition: Other Signaling Pathways
Recent research has revealed that Indometacin's effects extend beyond COX inhibition, implicating other signaling pathways in its therapeutic and adverse effects.
PKCζ–p38–DRP1 Pathway in Cancer Cells
In gastric cancer cells, Indometacin has been shown to activate the PKCζ–p38–DRP1 pathway. This activation leads to mitochondrial hyper-fission and subsequent apoptosis (programmed cell death), highlighting a potential mechanism for its anticancer activity.
Figure 2: Indometacin-induced apoptotic pathway in cancer cells.
Calcium Mobilization and Cancer Cell Migration
Indometacin can also inhibit cancer cell migration by attenuating cellular calcium mobilization. Specifically, it has been observed to suppress the influx of calcium ions (Ca2+) mediated by the epidermal growth factor (EGF), a key process in cell motility.
Experimental Protocols
Indometacin is widely used in various experimental models to study inflammation, pain, and cancer.
In Vivo Models of Inflammation
A common method to induce acute inflammation in animal models is the injection of carrageenan into the paw of a rat. The anti-inflammatory effect of Indometacin can then be assessed by measuring the reduction in paw edema. For sub-chronic inflammation and arthritis models, Complete Freund's Adjuvant (CFA) can be used.
Carrageenan-Induced Paw Edema Protocol Outline:
-
Anesthetize rats (e.g., with oxygen and isoflurane).
-
Inject a solution of carrageenan (e.g., 300 µg in saline) into the right hind paw.
-
Inject saline into the contralateral paw as a control.
-
Administer Indometacin or the vehicle control (often intraperitoneally).
-
Measure paw volume at various time points using a plethysmometer.
-
Calculate the percentage of edema inhibition.
In Vitro Cancer Cell Migration Assay (Wound-Healing Assay)
This assay is used to study the effect of Indometacin on the migration of cancer cells.
Wound-Healing Assay Protocol Outline:
-
Plate cancer cells (e.g., HT29 or A431) in a culture dish with an insert to create a cell-free gap ("wound").
-
After cell attachment, remove the insert.
-
Treat the cells with Indometacin at various concentrations, with or without a stimulant like EGF.
-
Image the "wound" at the beginning of the experiment and at subsequent time points (e.g., 24 or 48 hours).
-
Measure the rate of wound closure to determine the effect on cell migration.
Figure 3: Workflow for a wound-healing cell migration assay.
Conclusion
This compound serves as an essential tool for researchers in drug metabolism and pharmacokinetics. The well-established mechanisms of its non-deuterated counterpart, Indometacin, particularly its role as a potent COX inhibitor, continue to be a cornerstone of inflammation research. Furthermore, emerging evidence of its activity in other signaling pathways, such as those involved in cancer cell apoptosis and migration, opens new avenues for therapeutic investigation. The experimental protocols outlined in this guide provide a foundation for further exploration of the multifaceted biological effects of this compound.
References
Navigating the Nuances of Deuteration: An In-depth Technical Guide to the Isotopic Purity of Commercially Available Indometacin-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of commercially available Indometacin-d7, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. Understanding the isotopic purity of deuterated compounds is critical for their application in various research and development fields, including pharmacokinetic studies, metabolic profiling, and as internal standards in quantitative bioanalysis. This document delves into the methodologies used to assess isotopic purity, presents representative data, and outlines the mechanism of action of Indomethacin.
Introduction to Isotopic Purity
Deuterium-labeled compounds, such as this compound, are synthesized by replacing one or more hydrogen atoms with their heavier isotope, deuterium. The isotopic purity of such a compound refers to the extent to which the intended hydrogen atoms have been replaced by deuterium. It is a critical quality attribute that can significantly impact the accuracy and reliability of experimental results.
Several key terms are used to describe isotopic purity:
-
Isotopic Enrichment: The percentage of a specific isotope (e.g., deuterium) at a particular atomic position in a molecule.
-
Species Abundance: The percentage of molecules in a sample that have a specific isotopic composition.
-
Isotopologues: Molecules that have the same chemical formula and structure but differ in their isotopic composition.
For a compound like this compound, the ideal scenario is to have 100% isotopic enrichment at all seven designated positions. However, due to the complexities of chemical synthesis, the final product is typically a mixture of isotopologues with varying numbers of deuterium atoms (d0 to d7).
Quantitative Analysis of Isotopic Purity
The determination of isotopic purity is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a cornerstone for assessing isotopic purity. By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can distinguish between different isotopologues.
Table 1: Representative Isotopic Distribution of a Hypothetical Batch of this compound
| Isotopologue | Mass (Da) | Relative Abundance (%) |
| d0 (Unlabeled) | 357.0768 | 0.1 |
| d1 | 358.0831 | 0.3 |
| d2 | 359.0894 | 0.8 |
| d3 | 360.0957 | 2.0 |
| d4 | 361.1020 | 5.5 |
| d5 | 362.1083 | 15.3 |
| d6 | 363.1146 | 30.0 |
| d7 (Fully Labeled) | 364.1209 | 46.0 |
Note: This data is illustrative and represents a hypothetical batch of this compound with a high degree of deuteration. Actual values may vary between commercial suppliers and batches. A Certificate of Analysis should be consulted for specific quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) spectroscopy, particularly ¹H NMR, is another essential tool for determining isotopic purity. By comparing the integral of a proton signal in the deuterated compound to that of a known internal standard, the degree of deuteration at specific sites can be calculated.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining accurate and reproducible isotopic purity data.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol outlines a general procedure for the analysis of this compound isotopic purity using LC-MS.
Objective: To determine the relative abundance of this compound isotopologues.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1 µg/mL.
-
-
LC Parameters:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan
-
Mass Range: m/z 350-375
-
Resolution: > 60,000
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the d0 to d7 isotopologues of Indomethacin.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.
-
Quantitative ¹H NMR Spectroscopy Protocol
This protocol provides a general method for determining the isotopic enrichment of this compound.
Objective: To quantify the percentage of deuterium incorporation at specific sites.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known concentration (e.g., maleic acid)
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube.
-
Add 0.75 mL of the deuterated solvent and dissolve the sample completely.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the residual protons in this compound and the signals of the internal standard.
-
Calculate the molar ratio of this compound to the internal standard.
-
From this ratio and the known concentration of the internal standard, determine the concentration of residual protons and thereby the isotopic enrichment.
-
Mechanism of Action of Indomethacin
Indomethacin is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
The inhibition of COX enzymes by Indomethacin leads to a reduction in the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The signaling pathway is illustrated below.
Conclusion
The isotopic purity of commercially available this compound is a critical parameter for its effective use in research and development. This guide has provided an in-depth overview of the concepts of isotopic purity, the analytical methodologies used for its determination, and representative data. The detailed experimental protocols for LC-MS and NMR analysis offer a practical framework for researchers. Furthermore, the elucidation of Indomethacin's mechanism of action provides essential context for its application. For precise quantitative data, it is always recommended to refer to the Certificate of Analysis provided by the commercial supplier for a specific batch of this compound.
References
Stability and Storage of Indometacin-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Indometacin-d7. The information presented is critical for ensuring the integrity and accuracy of research and development activities involving this deuterated analogue of Indomethacin. While specific stability data for this compound is limited, this guide synthesizes available information on Indomethacin, which is expected to have comparable stability due to the similarity in chemical structure.
Overview of this compound Stability
This compound, a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, is primarily utilized as an internal standard in analytical and pharmacokinetic studies. The stability of this compound is a critical factor that can influence the accuracy and reproducibility of experimental results. Degradation of the compound can lead to the formation of impurities, which may interfere with analytical assays and compromise the integrity of study data.
The stability of Indometacin is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. It is generally stable in neutral or slightly acidic conditions but is susceptible to degradation in alkaline environments.[1]
Recommended Storage Conditions
To maintain the purity and integrity of this compound, it is essential to adhere to appropriate storage conditions. These recommendations are based on information for Indomethacin and general best practices for handling stable isotope-labeled compounds.
| Condition | Recommendation | Rationale |
| Temperature | Store at 20°C to 25°C (68°F to 77°F).[2][3] For lyophilized powder, short-term exposure to temperatures between 15°C and 30°C (59°F and 86°F) is permissible.[2] | Prevents thermal degradation. |
| Light | Protect from light. Store in the original light-resistant container or carton until use.[3] | Indomethacin is known to be sensitive to light, which can induce photodegradation. |
| Moisture | Store in a dry place. For solid forms, keep the container tightly closed. | Humidity can accelerate the degradation of some pharmaceutical compounds. |
| Formulation Specifics | - Solid (Powder): Store at controlled room temperature, protected from light and moisture. - Solutions: Stability is pH-dependent. Neutral or slightly acidic solutions are more stable. Alkaline solutions should be avoided for long-term storage due to rapid degradation. Reconstituted solutions of Indomethacin sodium trihydrate have shown stability for up to 14 days at 2-6°C. | Different physical forms have varying stability profiles. |
Stability Under Stress Conditions (Forced Degradation)
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following table summarizes the degradation behavior of Indomethacin under various stress conditions, which is expected to be indicative for this compound.
| Stress Condition | Extent of Degradation | Key Degradation Products |
| Acidic Hydrolysis | Significant degradation observed. | 4-chlorobenzoic acid, 5-methoxy-2-methyl-3-indoleacetic acid. |
| Alkaline Hydrolysis | Rapid and extensive degradation. | 4-chlorobenzoic acid, 5-methoxy-2-methyl-3-indoleacetic acid. |
| Oxidative Degradation | Susceptible to oxidation. | Multiple degradation products have been identified. |
| Thermal Degradation | Degradation occurs at elevated temperatures. | Degradation products are formed. |
| Photodegradation | Unstable under light exposure. | Leads to the formation of various photoproducts. |
Degradation Pathway
The primary degradation pathway for Indomethacin, and likely this compound, under hydrolytic conditions involves the cleavage of the amide bond. This results in the formation of two main degradation products: 4-chlorobenzoic acid and 5-methoxy-2-methyl-3-indoleacetic acid.
Experimental Protocols
Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating this compound from its potential degradation products. The following is a representative protocol based on published methods for Indomethacin.
Chromatographic Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile : 0.2% Phosphoric Acid (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 237 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Forced Degradation Study Protocol
The following protocols are generalized from methods used for Indomethacin and can be adapted for this compound to assess its stability under various stress conditions.
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add an equal volume of 1N hydrochloric acid.
-
Reflux the solution for a specified period (e.g., 2 hours at 80°C).
-
Neutralize the solution with 1N sodium hydroxide.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
Alkaline Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 0.1N sodium hydroxide.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes).
-
Neutralize the solution with 0.1N hydrochloric acid.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
Thermal Degradation:
-
Place the solid this compound in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).
-
Dissolve the sample in a suitable solvent.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
Photodegradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified duration.
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
Conclusion
The stability of this compound is a critical parameter for its effective use in research and development. While specific data for the deuterated compound is scarce, the extensive information available for Indomethacin provides a strong basis for its handling and storage. Adherence to the recommended storage conditions—controlled room temperature, protection from light, and dry environment—is paramount. Understanding its degradation pathways and employing validated stability-indicating analytical methods will ensure the generation of reliable and accurate data. Researchers should consider performing their own stability assessments under their specific experimental conditions to further ensure the integrity of their results.
References
A Technical Guide to the Spectral Comparison of Indometacin and Indometacin-d7
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the spectral characteristics of Indometacin and its deuterated analog, Indometacin-d7. This document details the underlying principles and practical applications of isotopic labeling in spectral analysis, offering valuable insights for researchers in drug development and analytical chemistry.
Introduction
Indometacin is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins that mediate pain, fever, and inflammation.[1][3] In analytical and clinical settings, the use of stable isotope-labeled internal standards is the gold standard for accurate quantification of drug molecules by mass spectrometry.[4] this compound, a deuterated version of Indometacin, serves this critical role, ensuring precision and accuracy in bioanalytical methods. This guide explores the spectral differences between these two compounds across Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Data Presentation: Spectral Comparisons
The introduction of deuterium atoms into the Indometacin molecule results in predictable and measurable shifts in its spectral properties.
Mass Spectrometry (MS)
In mass spectrometry, the primary difference between Indometacin and this compound is their molecular weight. The addition of seven deuterium atoms increases the mass of the molecule.
| Parameter | Indometacin | This compound |
| Molecular Formula | C₁₉H₁₆ClNO₄ | C₁₉H₉D₇ClNO₄ |
| Molecular Weight | 357.79 g/mol | 364.83 g/mol |
| Nominal Mass | 357 g/mol | 364 g/mol |
| Primary Ion (m/z) | [M+H]⁺ = 358.08 | [M+H]⁺ = 365.12 |
Data for this compound is based on the addition of 7 deuterium atoms to the Indometacin structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the substitution of protons with deuterium atoms leads to the disappearance of signals corresponding to the deuterated positions. This is because deuterium resonates at a different frequency and is typically not observed in a standard proton NMR spectrum.
| Proton Signal | Indometacin (CDCl₃) Chemical Shift (ppm) | This compound (CDCl₃) Chemical Shift (ppm) |
| Aromatic Protons | 6.65 - 7.66 | Expected to be present |
| -OCH₃ | 3.82 | Expected to be present |
| -CH₂- | 3.69 | Expected to be present |
| -CH₃ | 2.38 | Expected to be present |
| Deuterated Positions | Present | Absent |
¹H NMR data for Indometacin sourced from public databases. The exact positions of deuteration in commercially available this compound may vary, but typically occur on the aromatic rings.
In ¹³C NMR, the changes are more subtle. The carbon atoms bonded to deuterium will show a slight upfield shift and the coupling pattern will change from C-H to C-D coupling, which is often not resolved.
Infrared (IR) Spectroscopy
The substitution of hydrogen with heavier deuterium atoms affects the vibrational frequencies of the corresponding bonds. The C-D stretching and bending vibrations occur at lower wavenumbers (cm⁻¹) compared to the C-H vibrations due to the increased mass.
| Functional Group | Indometacin (cm⁻¹) | This compound (cm⁻¹) |
| C=O (Carboxyl) | 1715 - 1716 | ~1715 - 1716 |
| C=O (Amide) | 1691 - 1692 | ~1691 - 1692 |
| C=C (Aromatic) | 1479 | ~1479 |
| O-CH₃ | 1468 | ~1468 |
| Aromatic C-H Stretch | ~3000 - 3100 | Present, with additional C-D stretch at lower frequency |
| Aromatic C-D Stretch | Absent | ~2200 - 2300 (predicted) |
IR peak data for Indometacin sourced from multiple references. The predicted shift for C-D stretch is based on the mass difference between H and D.
Experimental Protocols
Mass Spectrometry for Bioanalysis
This protocol outlines a general procedure for the quantification of Indometacin in a biological matrix, such as plasma, using this compound as an internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry (MS): Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.
-
Detection: Use Selected Reaction Monitoring (SRM) to monitor the specific precursor-to-product ion transitions for both Indometacin and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte (Indometacin) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Indometacin in the unknown samples from the calibration curve.
-
NMR Spectroscopy
This protocol describes the preparation of a sample for ¹H NMR analysis.
-
Sample Preparation:
-
Weigh 5-25 mg of the sample (Indometacin or this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube and label it appropriately.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Infrared (IR) Spectroscopy
This protocol outlines the preparation of a solid sample for Attenuated Total Reflectance (ATR)-FTIR analysis.
-
Sample Preparation:
-
Place a small amount of the powdered sample (Indometacin or this compound) directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mandatory Visualizations
Metabolic Pathway of Indometacin
Indometacin is primarily metabolized in the liver through O-demethylation and N-deacylation, followed by glucuronidation before excretion.
References
Pharmacological Profile of Indometacin-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indometacin, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of inflammatory and pain disorders for decades.[1][2] This technical guide provides an in-depth pharmacological profile of Indometacin-d7, a deuterated analog of Indometacin. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its expected pharmacological profile based on the well-established characteristics of Indometacin and the known principles of the kinetic isotope effect (KIE) associated with deuteration.[3] this compound is anticipated to exhibit a pharmacological profile qualitatively similar to Indometacin, primarily acting as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[4][5] The key distinction is expected to lie in its pharmacokinetic properties, where the deuterium substitution may lead to a reduced rate of metabolism, potentially resulting in a longer half-life and altered systemic exposure. This guide details the anticipated mechanism of action, pharmacokinetics, and pharmacodynamics of this compound, alongside relevant experimental protocols for its comprehensive evaluation.
Introduction to Indometacin and the Rationale for Deuteration
Indometacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of prostaglandin synthesis. It is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isozymes. The clinical use of Indometacin can be limited by its side effect profile, which is often associated with its potent COX-1 inhibition.
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to modulate the pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), can result in reduced metabolic clearance and an extended plasma half-life of the drug. For Indometacin, which undergoes extensive metabolism, deuteration at specific sites of metabolic attack could lead to a more favorable pharmacokinetic profile, potentially allowing for lower or less frequent dosing and an altered side-effect profile. This compound, where seven hydrogen atoms have been replaced by deuterium, is designed to explore these potential benefits.
Anticipated Pharmacological Profile of this compound
Mechanism of Action
This compound is expected to retain the same mechanism of action as its non-deuterated counterpart. The primary target will be the cyclooxygenase (COX) enzymes.
-
COX Inhibition: Indometacin is a potent inhibitor of both COX-1 and COX-2. The IC50 values for Indometacin are in the nanomolar range for both isoforms. It is anticipated that this compound will exhibit similar inhibitory potency against COX-1 and COX-2. Minor differences in binding affinity, if any, would need to be determined experimentally.
-
Other Potential Mechanisms: Indometacin has been shown to have effects independent of COX inhibition, including:
-
Activation of the PKCζ–p38–DRP1 pathway, which is involved in mitochondrial dynamics.
-
Positive allosteric modulation of the CB1 cannabinoid receptor. It is plausible that this compound will also exhibit these activities, although the precise impact of deuteration on these interactions is unknown.
-
Table 1: Anticipated In Vitro Activity of this compound Compared to Indometacin
| Target | Indometacin IC50 | This compound IC50 (Anticipated) |
| Human COX-1 | ~18 nM | Similar to Indometacin |
| Human COX-2 | ~26 nM | Similar to Indometacin |
Pharmacokinetics
The most significant differences between Indometacin and this compound are expected in their pharmacokinetic profiles due to the kinetic isotope effect.
-
Absorption: Indometacin is rapidly and almost completely absorbed after oral administration, with peak plasma concentrations reached within 2 hours. The bioavailability is approximately 100%. The absorption profile of this compound is predicted to be similar to that of Indometacin, as deuteration is unlikely to significantly affect the physicochemical properties that govern absorption.
-
Distribution: Indometacin is highly bound to plasma proteins (~99%) and has a volume of distribution ranging from 0.34 to 1.57 L/kg. It also crosses the blood-brain barrier and the placenta. This compound is expected to have a similar distribution pattern.
-
Metabolism: Indometacin is extensively metabolized in the liver, primarily through O-desmethylation and N-deacylation, reactions often catalyzed by cytochrome P450 enzymes, particularly CYP2C9. The resulting metabolites are largely inactive.
The deuterium atoms in this compound are strategically placed to slow down these metabolic processes. Cleavage of the C-D bond at the sites of O-desmethylation and N-deacylation is expected to be slower than the corresponding C-H bond cleavage in Indometacin. This should lead to:
-
Reduced Rate of Metabolism: A slower formation of the O-desmethyl and N-deacyl metabolites.
-
Metabolic Switching: Potentially, a shift towards other minor metabolic pathways, a phenomenon known as metabolic switching.
-
-
Excretion: Approximately 60% of an Indometacin dose is excreted in the urine as the parent drug and its metabolites, with the remainder excreted in the feces. Due to the anticipated slower metabolism of this compound, a higher proportion of the drug may be excreted unchanged in the urine.
Table 2: Pharmacokinetic Parameters of Indometacin and Anticipated Changes for this compound
| Parameter | Indometacin | This compound (Anticipated) | Rationale for Change |
| Bioavailability (%) | ~100 (oral) | Similar | Deuteration unlikely to affect absorption. |
| Tmax (hours) | ~2 | Similar | Absorption rate expected to be unchanged. |
| Protein Binding (%) | ~99 | Similar | Minor structural change unlikely to alter protein binding significantly. |
| Half-life (t1/2) (hours) | 2.6 - 11.2 | Increased | Slower metabolism due to the kinetic isotope effect. |
| Clearance (CL) | 0.044 - 0.109 L/kg/hr | Decreased | Reduced metabolic clearance. |
| Major Metabolites | O-desmethyl-indometacin, N-deschlorobenzoyl-indometacin | Same, but formed at a slower rate | Slower enzymatic cleavage of C-D bonds. |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the pharmacological profile of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC50) of this compound on COX-1 and COX-2.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Hematin (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Indometacin and this compound
-
96-well microplate and plate reader
Procedure:
-
Prepare stock solutions of Indometacin and this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add Tris-HCl buffer, hematin, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Add serial dilutions of this compound or Indometacin (positive control) to the appropriate wells. Include wells with no inhibitor as a control for 100% enzyme activity.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Pharmacokinetic Study in Rodents
This protocol outlines an in vivo study to determine the pharmacokinetic profile of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation for oral administration
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of this compound to each rat.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into EDTA tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and clearance.
Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This is a standard in vivo model to assess the anti-inflammatory effects of NSAIDs.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan solution (1% in saline)
-
This compound formulation for oral administration
-
Plethysmometer for measuring paw volume
Procedure:
-
Divide the rats into groups: a control group (vehicle), a positive control group (Indometacin), and one or more test groups (different doses of this compound).
-
Administer the vehicle, Indometacin, or this compound orally to the respective groups.
-
After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of paw edema for each animal at each time point.
-
Compare the paw edema in the treated groups to the control group to determine the percentage of inhibition of inflammation.
Visualization of Signaling Pathways and Workflows
Indometacin's Primary Mechanism of Action: COX Inhibition
Caption: this compound inhibits both COX-1 and COX-2 enzymes.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
Caption: Workflow for determining the pharmacokinetic profile of this compound.
Theoretical Metabolic Pathway of Indometacin and the Impact of Deuteration
References
Methodological & Application
Application Note: Quantification of Indomethacin in Human Plasma using Indometacin-d7 as an Internal Standard by LC-MS/MS
Introduction
Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate quantification of indomethacin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of indomethacin in human plasma. The method utilizes Indometacin-d7, a stable isotope-labeled derivative, as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative LC-MS/MS analysis.[1] Since it co-elutes with the analyte and has nearly identical chemical and physical properties, it provides the most effective means of compensating for variations during sample extraction, chromatography, and ionization. This method is highly suitable for researchers, scientists, and drug development professionals requiring reliable and reproducible quantification of indomethacin.
Principle of the Method
The analytical method involves a simple protein precipitation step for the extraction of indomethacin and the internal standard (this compound) from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of indomethacin to that of the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Indomethacin (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (with anticoagulant)
2. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of indomethacin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the indomethacin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
3. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
A liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for the analysis.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Compound |
| Indomethacin | |
| This compound |
Note: The specific m/z values for this compound are predicted based on the addition of 7 daltons to the parent and a corresponding shift in the fragment ion. These may need to be optimized on the specific instrument.
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of indomethacin using this compound as an internal standard. The data presented is representative of what can be achieved with a validated method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighing Factor | 1/x² |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| Low QC (3 ng/mL) | < 10% | 90 - 110% | < 10% | 90 - 110% |
| Mid QC (100 ng/mL) | < 8% | 92 - 108% | < 8% | 92 - 108% |
| High QC (800 ng/mL) | < 8% | 92 - 108% | < 8% | 92 - 108% |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC (3 ng/mL) | > 85% | 90 - 110% |
| High QC (800 ng/mL) | > 85% | 90 - 110% |
Visualizations
References
Application Note: Quantitative Analysis of Indomethacin in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Introduction
Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. Accurate quantification of indomethacin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a robust and sensitive method for the quantitative analysis of indomethacin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with indomethacin-d7 as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Principle of the Method
This method employs a protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The quantification is based on the peak area ratio of indomethacin to its deuterated internal standard, indomethacin-d7.
Experimental Protocols
1. Materials and Reagents
-
Indomethacin (analytical standard)
-
Indomethacin-d7 (internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve indomethacin and indomethacin-d7 in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the indomethacin primary stock solution with 50:50 (v/v) acetonitrile/water to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the indomethacin-d7 primary stock solution with 50:50 (v/v) acetonitrile/water to obtain a final concentration of 100 ng/mL.
3. Sample Preparation
-
Thaw plasma samples to room temperature.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL of indomethacin-d7) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 4).
-
Vortex for 30 seconds.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Indomethacin: Precursor ion (Q1) m/z 356.1 → Product ion (Q3) m/z 312.1
-
Indomethacin-d7: Precursor ion (Q1) m/z 363.1 → Product ion (Q3) m/z 319.1
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
-
Quantitative Data
The following tables summarize the typical validation parameters for the quantitative analysis of indomethacin using a deuterated internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Concentration Range | 1 - 2000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| 3 (LQC) | ≤ 5.8 | ≤ 6.5 | 95.2 - 104.8 |
| 80 (MQC) | ≤ 4.2 | ≤ 5.1 | 96.5 - 103.2 |
| 1600 (HQC) | ≤ 3.5 | ≤ 4.3 | 97.1 - 102.5 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Indomethacin | 85.2 - 92.1 | 93.5 - 101.2 |
| Indomethacin-d7 | 86.5 - 91.8 | 94.1 - 100.5 |
Table 4: Limit of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Lower Limit of Quantification (LLOQ) | 1.0 |
Workflow Diagram
Caption: Experimental workflow for Indomethacin quantification.
This detailed application note provides a comprehensive protocol for the quantitative analysis of indomethacin in human plasma. The use of a deuterated internal standard and LC-MS/MS detection ensures a highly sensitive, specific, and reliable method suitable for a wide range of research and clinical applications.
Application of Indometacin-d7 in Metabolic Profiling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results in metabolic profiling and pharmacokinetic studies. Indometacin-d7, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, serves as an ideal internal standard for the quantitative analysis of its parent compound in various biological matrices.
This document provides detailed application notes and protocols for the utilization of this compound in metabolic profiling, with a focus on liquid chromatography-mass spectrometry (LC-MS) based methods.
Introduction to this compound as an Internal Standard
Stable isotope-labeled standards, such as this compound, are the gold standard for quantitative mass spectrometry. Due to their similar physicochemical properties to the analyte of interest, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This allows for the correction of variations that may occur during sample preparation, injection, and analysis, leading to highly accurate and precise quantification. This compound is particularly valuable in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of indomethacin, as well as in metabolomics studies to investigate the impact of indomethacin on various metabolic pathways.
Quantitative Analysis of Indomethacin using this compound
A robust and sensitive LC-MS/MS method is essential for the accurate quantification of indomethacin in biological samples. The use of this compound as an internal standard is a key component of this methodology.
Table 1: LC-MS/MS Method Parameters for Indomethacin Quantification
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Indomethacin) | m/z 358.1 → 139.1 |
| MS/MS Transition (this compound) | m/z 365.1 → 142.1 |
| Collision Energy | Optimized for each transition |
Table 2: Method Validation Data for Indomethacin Quantification in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (RSD%) | |
| 1 ng/mL (LLOQ) | ≤ 15% |
| 10 ng/mL (Low QC) | ≤ 10% |
| 100 ng/mL (Mid QC) | ≤ 8% |
| 1500 ng/mL (High QC) | ≤ 7% |
| Inter-day Precision (RSD%) | |
| 1 ng/mL (LLOQ) | ≤ 15% |
| 10 ng/mL (Low QC) | ≤ 12% |
| 100 ng/mL (Mid QC) | ≤ 9% |
| 1500 ng/mL (High QC) | ≤ 8% |
| Accuracy (% Recovery) | 92% - 108% |
| Extraction Recovery | > 85% |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Indomethacin and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve indomethacin and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the indomethacin stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation from Plasma
This protocol outlines a protein precipitation method for the extraction of indomethacin from plasma samples.
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: Pipette 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the this compound internal standard spiking solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 20 seconds and centrifuge at 13,000 x g for 5 minutes.
-
Transfer to Autosampler Vials: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.
Visualizations
Metabolic Pathway of Indomethacin
Indomethacin undergoes metabolism in the liver primarily through O-demethylation and N-deacylation, followed by glucuronidation.
Caption: Major metabolic pathways of indomethacin.
Experimental Workflow for Metabolic Profiling
The following diagram illustrates a typical workflow for a metabolic profiling study using this compound as an internal standard.
Caption: Workflow for metabolic profiling with an internal standard.
GC-MS Method Development for the Quantification of Indomethacin using Indometacin-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document outlines a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Indomethacin in biological matrices, such as plasma or serum. The method employs a stable isotope-labeled internal standard, Indometacin-d7, to ensure high accuracy and precision. The protocol involves liquid-liquid extraction for sample cleanup, followed by chemical derivatization to enhance the volatility and thermal stability of Indomethacin for GC analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development where reliable quantification of Indomethacin is required.
Principle
Indomethacin and its deuterated internal standard, this compound, are extracted from the biological matrix using a liquid-liquid extraction procedure. The carboxylic acid functional group of both compounds is then derivatized to form a more volatile and thermally stable trimethylsilyl (TMS) ester.[1][2][3] This derivatization is achieved using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2] The resulting TMS derivatives are then analyzed by GC-MS in the Selected Ion Monitoring (SIM) mode, which provides high selectivity and sensitivity for quantitative analysis.
Experimental Protocols
Materials and Reagents
-
Indomethacin (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sodium Acetate Buffer (0.1 M, pH 4.5)
-
Deionized Water
-
Blank biological matrix (e.g., human plasma)
Standard and Sample Preparation
2.2.1. Stock Solutions
-
Indomethacin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Indomethacin in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
2.2.2. Working Standard Solutions
Prepare serial dilutions of the Indomethacin stock solution in methanol to create working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL in methanol.
2.2.3. Calibration Standards and Quality Control Samples
Spike appropriate volumes of the Indomethacin working standards into the blank biological matrix to prepare calibration standards at desired concentrations (e.g., 10, 50, 100, 500, 1000, 5000, 10000 ng/mL).
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2.2.4. Sample Preparation Protocol
-
To 100 µL of plasma/serum sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard solution.
-
Add 200 µL of 0.1 M sodium acetate buffer (pH 4.5) and vortex for 10 seconds.
-
Add 1 mL of dichloromethane, vortex for 2 minutes, and centrifuge at 10,000 rpm for 5 minutes.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.
-
Cap the tube tightly and heat at 70°C for 30 minutes to facilitate derivatization.
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Injector: Split/splitless inlet
-
Autosampler: Agilent 7693A Autosampler (or equivalent)
Table 1: GC-MS Operating Parameters
| Parameter | Value |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temperature: 180°C, hold for 1 minute- Ramp: 20°C/min to 300°C- Final Hold: Hold at 300°C for 5 minutes |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
The selection of appropriate ions for monitoring is critical for the selectivity and sensitivity of the method. Based on the known fragmentation patterns of trimethylsilyl derivatives of indole-containing compounds, the following ions are proposed for monitoring. The exact m/z values should be confirmed by analyzing the derivatized standards in full scan mode prior to quantitative analysis. The molecular weight of Indomethacin is 357.8 g/mol , and its TMS derivative is 429.9 g/mol . This compound has a molecular weight of 364.8 g/mol , and its TMS derivative is 436.9 g/mol .
Table 2: Proposed SIM Ions for TMS-Indomethacin and TMS-Indometacin-d7
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| TMS-Indomethacin | 318 | 414 | 139 |
| TMS-Indometacin-d7 | 325 | 421 | 139 |
Note: The primary fragmentation of TMS-Indomethacin is expected to involve the loss of the trimethylsilyl group and cleavage of the chlorobenzoyl moiety. The proposed quantifier ion for TMS-Indomethacin (m/z 318) corresponds to the loss of the TMS group and a methyl radical. For TMS-Indometacin-d7, this ion would be shifted to m/z 325. The qualifier ions should be chosen based on their relative abundance and specificity.
Data Analysis and Quantification
The concentration of Indomethacin in the samples is determined by constructing a calibration curve. The peak area ratio of the quantifier ion of TMS-Indomethacin to that of TMS-Indometacin-d7 is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve. The concentration of Indomethacin in the unknown samples is calculated using the resulting regression equation.
Method Validation (Representative Data)
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical performance characteristics that should be evaluated.
Table 3: Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Range | 10 - 10,000 ng/mL |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |
| Accuracy (Intra- and Inter-day) | Percent deviation from nominal concentration within ±15% (±20% at LOQ) |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability under various storage and processing conditions (freeze-thaw, bench-top, long-term) |
Visualizations
Caption: Experimental workflow for GC-MS analysis of Indomethacin.
References
- 1. Quantitation of indomethacin in serum and plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Indomethacin in Serum and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Indometacin Analysis Using a d7 Internal Standard
These application notes provide detailed methodologies for the sample preparation of Indometacin in biological matrices for quantitative analysis, utilizing Indometacin-d7 as an internal standard. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Indometacin is a non-steroidal anti-inflammatory drug (NSAID) that requires accurate quantification in biological samples for pharmacokinetic, toxicokinetic, and clinical monitoring studies. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[1] This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as the biological matrix, the required limit of quantification, and laboratory resources. Each method offers distinct advantages and disadvantages in terms of cleanliness of the final extract, recovery, and throughput.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum. It is well-suited for high-throughput applications. Acetonitrile is a commonly used solvent for this purpose, as it efficiently precipitates proteins while keeping small molecules like Indometacin in solution.[2][3][4][5]
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of this compound internal standard working solution to each sample, calibrator, and quality control sample to achieve a final concentration within the linear range of the assay.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to sample is a common starting point.
-
Vortexing: Vortex the samples vigorously for 1-3 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
Workflow for Protein Precipitation
Caption: A schematic overview of the protein precipitation workflow.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE often provides a cleaner extract than PPT, resulting in reduced matrix effects.
-
Sample Aliquoting: Aliquot 200 µL of the biological sample into a clean glass tube.
-
Internal Standard Spiking: Add the this compound internal standard working solution to each sample.
-
Acidification: Acidify the samples by adding a small volume (e.g., 20 µL) of an acid such as 1 M HCl to adjust the pH. This ensures that Indometacin, an acidic drug, is in its non-ionized form, which is more soluble in organic solvents.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or chloroform).
-
Extraction: Vortex the tubes for 5-10 minutes to facilitate the transfer of Indometacin and the internal standard into the organic phase.
-
Phase Separation: Centrifuge the tubes at 3,000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Workflow for Liquid-Liquid Extraction
Caption: A step-by-step diagram of the liquid-liquid extraction process.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly selective sample preparation method that can provide the cleanest extracts, significantly reducing matrix effects and improving assay sensitivity. It involves passing the sample through a sorbent bed that retains the analyte, followed by washing to remove interferences and elution of the analyte with a strong solvent.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a C8 or C18 reversed-phase cartridge) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Pre-treatment: Aliquot 100 µL of the biological sample into a clean tube. Add the this compound internal standard. Acidify the sample by adding 100 µL of a buffer, for instance, pH 3.5 buffer, as mentioned in one study.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Analyte Elution: Elute the Indometacin and the internal standard from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow for Solid-Phase Extraction
Caption: The sequential steps involved in the solid-phase extraction method.
Quantitative Data Summary
The following table summarizes typical performance data for the described sample preparation techniques for Indometacin analysis. It is important to note that these values can vary depending on the specific experimental conditions and the biological matrix used. A thorough method validation should always be performed.
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Chloroform) | Solid-Phase Extraction (C8) |
| Recovery (%) | > 80 | 94 - 104 | 74 |
| Precision (CV %) | < 6 | < 11 | Not Specified |
| Matrix Effect | Should be evaluated | Should be evaluated | Minimized |
| Throughput | High | Medium | Low to Medium |
| Cleanliness of Extract | Moderate | Good | Excellent |
Conclusion
The choice of sample preparation method for Indometacin analysis is a critical step that influences the quality and reliability of the final results. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with good recovery. Solid-phase extraction yields the cleanest extracts, minimizing matrix effects and enhancing sensitivity, making it ideal for methods requiring low limits of quantification. The use of this compound as an internal standard is highly recommended for all three methods to ensure accurate and precise quantification. Researchers should select the most appropriate technique based on their specific analytical requirements and validate the method accordingly.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantitation of indomethacin in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a liquid chromatography-tandem mass spectrometry method for measuring plasma and uterine tissue levels of indomethacin in rabbits treated with indomethacin-medicated Cu-IUDs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indometacin-d7 in Therapeutic Drug Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indometacin, a potent non-steroidal anti-inflammatory drug (NSAID), is utilized for its analgesic, anti-inflammatory, and antipyretic properties in managing conditions such as rheumatoid arthritis, osteoarthritis, and gouty arthritis.[1][2][3] Given its narrow therapeutic window and potential for adverse effects, therapeutic drug monitoring (TDM) of indometacin is crucial, particularly in specific patient populations like neonates.[1][2] The development of robust and accurate bioanalytical methods is essential for effective TDM. The use of a stable isotope-labeled internal standard, such as Indometacin-d7, is the gold standard in quantitative mass spectrometry-based assays, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability and enhancing assay precision and accuracy.
This compound is a deuterated form of indomethacin, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to indomethacin but has a higher mass. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, this mass difference allows for the separate detection of the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during extraction, chromatography, and ionization.
This document provides detailed application notes and protocols for the use of this compound in therapeutic drug monitoring assays for indomethacin.
Rationale for Using a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled (SIL) internal standard like this compound is highly recommended for quantitative bioanalysis using mass spectrometry. The SIL internal standard is added at a known concentration to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. It co-elutes with the analyte of interest and experiences similar effects from the sample matrix, extraction process, and instrument variability. By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to more accurate and precise quantification.
Experimental Protocols
This section details a generalized protocol for the quantification of indomethacin in human plasma using this compound as an internal standard, based on common methodologies found in the literature.
Materials and Reagents
-
Indometacin reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of indomethacin and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of indomethacin by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the stock solution with a 50:50 mixture of methanol and water.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 20% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 20% B and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Indometacin) | m/z 358.1 → 139.1 |
| MRM Transition (this compound) | m/z 365.1 → 146.1 |
| Collision Energy | Optimized for the specific instrument |
| Ion Source Temperature | 500°C |
Experimental Workflow
The following diagram illustrates the key steps in a typical bioanalytical workflow for the therapeutic drug monitoring of indomethacin using this compound.
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS assays for indomethacin quantification in biological matrices. These values are compiled from various literature sources and serve as a general guideline.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | 5 - 2000 | 5 | |
| Rat Plasma | 0.51 - 25.5 | 0.51 | |
| Rabbit Plasma | 2.0 - 400 | 2.0 | |
| Rabbit Uterine Tissue | 4.0 - 800 | 4.0 |
Table 2: Precision and Accuracy
| Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Human Plasma | 10, 25, 250, 1500 | < 9 | < 9 | 96.5 - 102.8 | |
| Rat Plasma | LLOQ, LQC, MQC, HQC | 1.00 - 10.2 | 5.88 - 9.80 | Not explicitly stated | |
| Rabbit Plasma & Uterine Tissue | Not specified | < 9.5 | < 9.5 | Within ±5.3 (RE) |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; RE: Relative Error
Table 3: Recovery
| Matrix | Analyte | Recovery (%) | Reference |
| Human Plasma | Indometacin | 74 |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a highly reliable and robust method for the therapeutic drug monitoring of indomethacin. The protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate sensitive and accurate bioanalytical methods. The inherent advantages of using a stable isotope-labeled internal standard, such as improved precision and accuracy, are critical for ensuring patient safety and optimizing therapeutic outcomes.
References
- 1. Quantitation of Indomethacin in Serum and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitation of indomethacin in serum and plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Indometacin-d7 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Indometacin-d7 in cell culture experiments. While this compound is primarily employed as an internal standard for the accurate quantification of Indometacin in biological samples using mass spectrometry, its structural and functional similarity to Indometacin allows for its use in various cell-based assays to study the mechanisms of non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction to Indometacin
Indometacin is a potent non-steroidal anti-inflammatory drug (NSAID) that exhibits anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary mechanism of action is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Beyond COX inhibition, Indometacin has been shown to modulate other signaling pathways, including the Wnt/β-catenin pathway and the induction of reactive oxygen species (ROS), and to inhibit cell proliferation and migration, and induce apoptosis in various cancer cell lines.
This compound is a deuterated form of Indometacin, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Indometacin, as it co-elutes with the unlabeled drug but is distinguishable by its higher mass. In the context of cell culture experiments, this compound is expected to exhibit nearly identical biological activity to its non-deuterated counterpart.
Data Presentation
The following tables summarize quantitative data for Indometacin from various in vitro studies. These values can serve as a starting point for designing experiments with this compound.
Table 1: IC50 Values of Indometacin in Different In Vitro Assays
| Target | Assay | Cell Line/System | IC50 Value | Reference |
| COX-1 | Enzyme Inhibition | Recombinant Human | 18 nM | |
| COX-2 | Enzyme Inhibition | Recombinant Human | 26 nM | |
| PGE2 Production | Inhibition | Mononuclear cells | 0.3 µM | |
| Respiratory Burst | Inhibition | Human Neutrophils | 246.35 µM |
Table 2: Effective Concentrations of Indometacin in Cell Culture Experiments
| Effect | Cell Line | Concentration | Duration | Reference |
| Inhibition of Cell Proliferation | Lewis Lung Carcinoma | 10-20 µM | Not Specified | |
| Inhibition of Cell Migration | HT29 and A431 cells | 1-10 µM | 24-48 hours | |
| Induction of Apoptosis | GLC4-Adr cells | 25 µM | 24 hours | |
| Induction of ROS | A20 and Raji cells | > 50 µM | Overnight | |
| Inhibition of Pancreatic Stellate Cell Viability | Human Pancreatic Stellate Cells | 10-200 mg/L | 48 hours |
Experimental Protocols
Preparation of this compound Stock Solution
Indometacin and its deuterated forms are poorly soluble in aqueous solutions. A concentrated stock solution should be prepared in an organic solvent and then diluted to the final working concentration in the cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, for a final volume of 1 ml, dissolve 3.648 mg of this compound (Molar Mass: 364.8 g/mol ) in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µl of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with desired concentrations of this compound for the chosen duration as described in the cell viability assay.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
Sterile 200 µl pipette tip
-
This compound
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "wound" in the monolayer by gently scraping the cells in a straight line with a sterile 200 µl pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time to quantify cell migration. A study on HT29 and A431 cells pre-treated cells with 1 or 10 µM indomethacin for 30 minutes before stimulating with EGF for 24-48 hours.
Western Blot Analysis for Signaling Pathway Components
This protocol allows for the detection of changes in protein expression and phosphorylation in key signaling pathways affected by this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-COX-2, anti-β-catenin, anti-phospho-GSK-3β, anti-c-myc, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify changes in protein expression.
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Indometacin.
References
Application Note: Indometacin-d7 as a Tracer in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indometacin is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding its metabolic fate is crucial for characterizing its pharmacokinetic profile and potential drug-drug interactions. Stable isotope-labeled compounds, such as Indometacin-d7, serve as invaluable tools in drug metabolism studies. When used as a tracer, this compound allows for the unambiguous identification and quantification of its metabolites from complex biological matrices by mass spectrometry, distinguishing them from endogenous compounds and metabolites of co-administered drugs. This application note provides a detailed protocol for an in vitro drug metabolism study using this compound as a tracer with human liver microsomes and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The core principle involves incubating this compound with a metabolically active system, such as human liver microsomes, which contain a host of drug-metabolizing enzymes like cytochrome P450s (CYPs). The stable deuterium labels on this compound result in a predictable mass shift in both the parent drug and its subsequently formed metabolites. This mass shift allows for the selective detection and quantification of the deuterated species by LC-MS/MS, even in the presence of their unlabeled counterparts. This approach facilitates the elucidation of metabolic pathways and the quantitative assessment of metabolite formation. The primary metabolic pathway for indomethacin is O-demethylation, predominantly catalyzed by the CYP2C9 enzyme, to form O-desmethylindomethacin (DMI).[1][2][3] Other known metabolites include N-deschlorobenzoylindomethacin (DBI) and O-desmethyl-N-deschlorobenzoylindomethacin (DMBI).[4]
Experimental Workflow
The overall experimental workflow for an in vitro metabolism study using this compound as a tracer is depicted below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [PDF] CYTOCHROME P 450 2 C 9 CATALYZES INDOMETHACIN O-DEMETHYLATION IN HUMAN LIVER MICROSOMES | Semantic Scholar [semanticscholar.org]
- 3. Effect of CYP2C9 polymorphisms on the pharmacokinetics of indomethacin during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Indometacin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indometacin is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties.[1] Accurate and reliable quantification of indometacin in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and protocols for the determination of indometacin using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The most common methods for the determination of indometacin in biological samples are chromatographic techniques, with HPLC being the most frequently employed.[1][2] Spectrophotometric and immunoassay methods are also utilized, offering alternatives with different advantages in terms of sensitivity, specificity, and throughput.
High-Performance Liquid Chromatography (HPLC): A versatile and robust technique for separating and quantifying indometacin. It is often coupled with UV detection for routine analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low detection limits and high specificity, especially in complex matrices.
Immunoassays (ELISA): Provide a high-throughput screening method and can be very sensitive, though they may be susceptible to cross-reactivity.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of various analytical methods for indometacin determination, providing a comparative overview to aid in method selection.
Table 1: HPLC Methods for Indometacin Determination in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Ultrafiltration followed by Liquid-Liquid Extraction (LLE) with ethyl acetate | Liquid-Solid Extraction (LSE) on disposable cartridges | Protein precipitation with acetonitrile |
| Column | C18 | Octadecylsilica | Not specified |
| Mobile Phase | 63% acetonitrile and 37% water (pH 2.0 with 0.2% orthophosphoric acid) | Methanol and phosphate buffer pH 7.4 (60:40, v/v) | Not specified |
| Detection | UV | UV (254 nm) | UV |
| Linearity Range | 10 - 5000 ng/mL (total drug), 10 - 200 ng/mL (free drug) | 50 - 3000 ng/mL | Not specified |
| LOD | 3 ng/mL | 2 ng/mL | 10 ng/mL |
| LOQ | 10 ng/mL | Not specified | 50 ng/mL |
| Recovery | ~97% | 96% | >97% |
| Precision (RSD%) | < 10% (intra- and inter-day) | 1.5% (intra-day), 2.3% (inter-day) | < 7% (intra-day), < 5% (inter-day) |
Table 2: LC-MS/MS Method for Indometacin Determination in Human Plasma and Urine
| Parameter | Value |
| Sample Preparation | Acidification with 1.0M HCl followed by chloroform extraction |
| Column | Waters Symmetry C18 |
| Mobile Phase | 0.05% (v/v) formic acid in water and acetonitrile (47:53, v/v) |
| Detection | ESI-MS/MS (SRM mode) |
| Linearity Range (Plasma) | 14.8 - 2970 ng/mL |
| Linearity Range (Urine) | 10.5 - 4210 ng/mL |
| LLOQ (Plasma) | 14.8 ng/mL |
| LLOQ (Urine) | 10.5 ng/mL |
| Precision (RSD%) | < 8% (intra- and inter-day) |
| Accuracy | 90 - 108% |
Experimental Protocols
Protocol 1: Determination of Free Indometacin in Human Plasma by HPLC-UV
This protocol is based on the method described by S. G. W.
1. Sample Preparation (Ultrafiltration and LLE)
-
Perform ultrafiltration of plasma samples using Amicon MPS units with YM-10 membranes (10 kDa molecular mass cutoff) to separate the unbound drug.
-
To the ultrafiltrate, add ethyl acetate for liquid-liquid extraction.
-
Vortex the mixture and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 analytical column.
-
Mobile Phase: 63% acetonitrile and 37% water, with the pH adjusted to 2.0 using 0.2% orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As appropriate for indometacin (e.g., 254 nm or 320 nm).
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank plasma ultrafiltrate with known concentrations of indometacin.
-
Process the standards and quality control (QC) samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of indometacin in the unknown samples from the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of characteristics and analytical methods for determination of indomethacin [ouci.dntb.gov.ua]
- 3. Immunoassay of indomethacin: the use of [125I] protein A to detect specific serologic binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring of the non-steroid anti-inflammatory drug indomethacin: development of immunochemical methods for its purification and detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Indometacin-d7 in Bioanalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Indometacin-d7 as an internal standard to mitigate matrix effects in bioanalytical LC-MS/MS applications.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during method development and sample analysis.
Issue 1: Poor Reproducibility of the Analyte to this compound Area Ratio
Question: My analyte/Indometacin-d7 area ratios are inconsistent across my sample batch. What are the potential causes and how can I fix this?
Answer: Poor reproducibility of the area ratio is a common problem that can compromise the accuracy and precision of your results. The issue often stems from factors that differentially affect the analyte and the internal standard. Here are the primary causes and their solutions:
-
Column Degradation: Over time, the analytical column can lose its stationary phase or become contaminated. This can alter the chromatography, causing the analyte and this compound to separate slightly and experience different degrees of ion suppression.[1]
-
Solution: Replace the analytical column with a new one of the same type. To prevent future issues, implement a regular column washing protocol to minimize the buildup of matrix components.[1]
-
-
Incorrect Internal Standard Concentration: An error in the preparation of the this compound spiking solution will introduce a systematic bias in the final calculated concentrations.[1]
-
Solution: Carefully reprepare the this compound stock and working solutions. It is crucial to verify the concentration of the new solutions before use.
-
-
Sample Carryover: High-concentration samples can contaminate subsequent low-concentration samples, leading to artificially elevated analyte/IS ratios.[1]
-
Solution: Optimize the autosampler wash procedure to ensure it is effectively cleaning the injection needle and port between samples. Injecting a blank sample after a high-concentration sample is a good practice to confirm the absence of carryover.[1]
-
Issue 2: Unexpectedly High Signal in the this compound Channel for Blanks or Low-Concentration Samples
Question: I am observing a significant signal for this compound in my blank samples (matrix without IS) and calibration standards that should not contain it. What could be the cause?
Answer: This phenomenon, often referred to as "crosstalk," can lead to inaccurate quantification, especially at the lower limit of quantitation. The primary causes are:
-
Isotopic Contribution: The unlabeled analyte (Indometacin) has naturally occurring heavy isotopes (e.g., ¹³C) that can contribute to the mass spectrometric signal of the deuterated internal standard, particularly if the mass difference between them is small. This effect becomes more pronounced at high analyte concentrations.
-
Impurity of the Internal Standard: The synthesized this compound may contain a small amount of the unlabeled analyte as an impurity.
Troubleshooting Steps:
-
Assess Analyte Contribution: Prepare and analyze a series of calibration standards without spiking this compound. Monitor the MRM transition for this compound. If you observe a signal that increases with the analyte concentration, this confirms isotopic crosstalk.
-
Evaluate IS Purity: Prepare and analyze a solution containing only this compound. Monitor the MRM transition for the unlabeled analyte. A signal here indicates that the internal standard is impure.
Mitigation Strategies:
-
Increase Mass Difference: When possible, choose a deuterated standard with a larger mass difference (ideally > 4 Da) from the analyte to minimize the impact of natural isotope contributions.
-
Optimize IS Concentration: Increasing the concentration of the internal standard can sometimes reduce the relative contribution of the analyte's isotopic signal.
| Analyte Concentration (ng/mL) | Peak Area in Analyte Channel | Peak Area in IS Channel (without IS spiked) |
| 0 (Blank) | 0 | 50 |
| 1 | 5,000 | 150 |
| 10 | 50,000 | 1,200 |
| 100 | 500,000 | 11,500 |
| 1000 | 5,000,000 | 110,000 |
Issue 3: Deuterium-Hydrogen Back-Exchange
Question: My results are showing a drift over time, or the internal standard response is decreasing during sample processing. Could the deuterium labels on this compound be unstable?
Answer: Yes, under certain pH, temperature, or matrix-specific enzymatic conditions, the deuterium atoms on a deuterated internal standard can exchange with protons from the surrounding environment (back-exchange). This would convert the deuterated standard back into the unlabeled analyte, leading to a decrease in the IS signal and a potential artificial increase in the analyte signal.
Troubleshooting Steps:
-
Evaluate Stability: Incubate a solution of this compound in the biological matrix at different pH levels (e.g., 4, 7, 9) and temperatures (e.g., room temperature, 37°C) for various durations.
-
Analyze Samples: Analyze the incubated samples by LC-MS/MS and monitor the signal intensities of both this compound and the unlabeled Indometacin.
-
Interpret Results: A time-dependent decrease in the this compound signal with a simultaneous increase in the unlabeled analyte signal is indicative of deuterium-hydrogen back-exchange.
Mitigation Strategies:
-
Adjust Sample pH: If instability is observed at a particular pH, adjust the pH of the samples during extraction and storage to a range where the internal standard is stable.
-
Control Temperature: Perform sample preparation steps at a lower temperature (e.g., on ice) to minimize potential degradation.
-
Limit Incubation Time: Minimize the time samples are stored or incubated before analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte due to co-eluting compounds from the sample matrix. This can result in either a decreased signal (ion suppression) or an increased signal (ion enhancement). These effects are a major concern in quantitative LC-MS/MS as they can significantly impact the accuracy, precision, and sensitivity of the method. Common culprits in biological matrices like plasma or urine include salts, lipids, and proteins.
Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects. Because this compound is chemically and physically almost identical to the unlabeled Indometacin, it co-elutes from the LC column and experiences nearly the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations in signal intensity caused by matrix effects are normalized. This allows for more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always provide perfect compensation. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated internal standard. If this shift causes the two compounds to elute into regions with different levels of ion suppression, it can lead to what is known as "differential matrix effects" and result in inaccurate quantification. Therefore, it is crucial to verify that the analyte and internal standard peaks are chromatographically co-eluting.
Q4: How is the matrix effect quantitatively assessed?
A4: The most common method for quantitatively assessing matrix effects is the post-extraction spike method. This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution. This allows for the calculation of Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE).
| Parameter | Calculation Formula | Interpretation |
| Matrix Effect (ME) | (Peak Area in Set B / Peak Area in Set A) * 100 | ME = 100%: No matrix effectME < 100%: Ion SuppressionME > 100%: Ion Enhancement |
| Recovery (RE) | (Peak Area in Set C / Peak Area in Set B) * 100 | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area in Set C / Peak Area in Set A) * 100 | Represents the overall efficiency of the entire analytical process. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency
This protocol uses the post-extraction addition method to evaluate the influence of the matrix on the analytical results.
Objective: To quantitatively determine the matrix effect, extraction recovery, and overall process efficiency.
Materials:
-
Analyte (Indometacin) and Internal Standard (this compound) stock solutions
-
Blank biological matrix from at least six different sources
-
Neat solution (e.g., mobile phase or reconstitution solvent)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples at two concentration levels (low and high QC):
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract multiple lots of blank matrix first. Then, spike the analyte and internal standard into the final extracted matrix.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process begins.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate ME, RE, and PE using the formulas provided in Table 2.
Protocol 2: Stability Assessment of Deuterated Internal Standard (Deuterium-Hydrogen Back-Exchange)
Objective: To assess the stability of this compound and check for deuterium-hydrogen back-exchange in the biological matrix.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., plasma)
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
Incubator/water bath
-
LC-MS/MS system
Procedure:
-
Spike this compound into aliquots of the blank biological matrix.
-
Adjust the pH of the samples using the different buffers.
-
Incubate the samples at a relevant temperature (e.g., 37°C) for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, process and extract the samples.
-
Analyze the samples by LC-MS/MS, monitoring the peak areas for both this compound and unlabeled Indometacin.
-
Plot the peak areas against time to observe any trends indicating degradation or back-exchange.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Indometacin-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for Indometacin-d7.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: The molecular weight of this compound is 364.83 g/mol . In positive ion mode electrospray ionization (ESI+), the expected precursor ion is the protonated molecule [M+H]⁺, which would be approximately m/z 365.8. In negative ion mode (ESI-), the expected precursor ion is the deprotonated molecule [M-H]⁻ at approximately m/z 363.8. The exact m/z should be confirmed by infusing a standard solution of this compound into the mass spectrometer.
Q2: What are the predicted Multiple Reaction Monitoring (MRM) transitions for this compound?
A2: While specific, validated MRM transitions for this compound are not widely published, they can be predicted based on the known fragmentation of the non-deuterated form, Indometacin. The most common transition for Indometacin is the fragmentation of the p-chlorobenzoyl group. Since the deuterium labels on this compound are typically on the benzoyl ring and the indole nitrogen, the primary fragmentation pattern is expected to be similar.
Based on the common transition for Indometacin (m/z 357.9 → 139.0)[1][2], the predicted transitions for this compound are presented in the table below. It is crucial to experimentally verify and optimize these transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| This compound | ~365.8 | ~146.0 | [C7D7ClO]⁺ |
| This compound | ~365.8 | ~118.0 | [C6D7]⁺ |
Q3: How do I determine the optimal collision energy (CE) for this compound?
A3: The optimal collision energy must be determined empirically. This is achieved by infusing a solution of this compound and performing a product ion scan to identify the most abundant and stable fragment ions. Following this, a collision energy ramp experiment should be conducted for each desired MRM transition. The CE that produces the highest and most stable signal for the product ion should be selected. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
Q4: I am observing chromatographic separation between Indometacin and this compound. Is this normal and how can I address it?
A4: Yes, a slight chromatographic shift between a deuterated internal standard and its non-deuterated analyte is common, with the deuterated compound often eluting slightly earlier. If this separation leads to differential matrix effects, it can compromise the accuracy of quantification. To address this, you can try modifying the chromatographic conditions, such as adjusting the mobile phase composition, gradient slope, or column temperature, to achieve co-elution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Signal for this compound | 1. Incorrect precursor ion selection.2. Suboptimal ionization conditions (e.g., source temperature, gas flows).3. In-source fragmentation.4. Poor sample preparation/extraction recovery.5. Instrument contamination. | 1. Confirm the m/z of the precursor ion by infusing a standard solution.2. Systematically optimize ion source parameters.3. Reduce source fragmentation by lowering the declustering potential or equivalent parameter.4. Evaluate and optimize the sample preparation method.5. Clean the ion source and transfer optics. |
| High Background Noise or Interferences | 1. Co-eluting matrix components.2. Contaminated mobile phase or LC system.3. Formation of non-specific adducts. | 1. Improve chromatographic separation or enhance sample clean-up.2. Use high-purity solvents and flush the LC system.3. Optimize mobile phase additives to promote the formation of a single, desired adduct (e.g., [M+H]⁺). |
| Inconsistent Internal Standard Response | 1. Variable matrix effects (ion suppression or enhancement).2. Inconsistent sample preparation.3. Deuterium-hydrogen back-exchange.4. Adsorption of the analyte to vials or tubing. | 1. Ensure co-elution of the analyte and internal standard. Improve sample clean-up.2. Review and standardize the sample preparation workflow.3. Check for the stability of the deuterated standard in the sample matrix and mobile phase over time.4. Use deactivated vials and tubing. |
| Poor Peak Shape | 1. Inappropriate injection solvent.2. Column degradation or contamination.3. Secondary interactions with the stationary phase. | 1. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.2. Flush or replace the analytical column.3. Adjust mobile phase pH or organic modifier. |
Quantitative Data Summary
The following tables provide a starting point for the mass spectrometry parameters for Indometacin and the predicted parameters for this compound.
Table 1: Established Mass Spectrometry Parameters for Indometacin
| Parameter | Value | Reference |
| Ionization Mode | ESI+ | [1] |
| Precursor Ion (m/z) | 357.9 | [1] |
| Product Ion (m/z) | 139.0 | |
| MRM Transition | 357.9 → 139.0 |
Table 2: Predicted and Recommended Starting Parameters for this compound Optimization
| Parameter | Predicted/Recommended Value | Notes |
| Ionization Mode | ESI+ | Based on Indometacin |
| Precursor Ion (m/z) | ~365.8 | To be confirmed experimentally |
| Product Ion 1 (m/z) | ~146.0 | Predicted, to be confirmed |
| Product Ion 2 (m/z) | ~118.0 | Predicted, to be confirmed |
| Collision Energy (eV) | 15 - 40 | Typical range to be optimized |
Experimental Protocols
Protocol 1: Determination of Precursor Ion and Product Ions for this compound
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum in both positive and negative ion modes to identify the most abundant precursor ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Select the most intense precursor ion and perform a product ion scan by ramping the collision energy (e.g., from 10 to 50 eV).
-
Identify the most abundant and stable product ions from the resulting spectrum. These will be your candidate product ions for the MRM transitions.
Protocol 2: Optimization of Collision Energy for this compound MRM Transitions
-
Set up an MRM method using the determined precursor ion and one of the selected product ions.
-
Infuse the this compound standard solution as in Protocol 1.
-
Create an experiment that ramps the collision energy across a relevant range (e.g., 5 to 50 eV in 2 eV steps) while monitoring the intensity of the selected MRM transition.
-
Plot the product ion intensity as a function of the collision energy.
-
The optimal collision energy is the value that yields the maximum signal intensity for the product ion.
-
Repeat this process for each desired MRM transition.
Visualizations
Caption: A step-by-step workflow for the optimization of mass spectrometry parameters for this compound.
Caption: A logical diagram for troubleshooting inconsistent internal standard signals in LC-MS/MS analysis.
References
Technical Support Center: Troubleshooting Poor Peak Shape with Indometacin-d7
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the analysis of Indometacin-d7.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What are the common causes and how can I fix it?
A1: Peak tailing is a common issue, often appearing as an asymmetrical peak where the latter half is broader than the front half.[1] For acidic compounds like this compound, this is frequently caused by secondary interactions with the stationary phase.
Common Causes and Solutions for Peak Tailing:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with polar analytes, causing tailing.[1][2]
-
Solution: Use a highly deactivated, end-capped column to minimize these interactions.[2] Also, consider adjusting the mobile phase pH.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. If the pH is not optimal, it can lead to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of Indometacin. For acidic compounds, a lower pH (e.g., around 3) often improves peak shape.[3] Using a buffer, such as a phosphate or acetate buffer, can help maintain a consistent pH.
-
-
Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause tailing.
-
Solution: Wash the column according to the manufacturer's instructions. If the problem persists, consider replacing the guard column or the analytical column.
-
-
Metal Contamination: Basic compounds can interact with metal ions in the packing material.
-
Solution: Use a mobile phase with a high ionic strength or add a chelating agent.
-
Below is a diagram illustrating the chemical causes of peak tailing.
Caption: Chemical interactions leading to peak tailing.
Q2: I am observing peak fronting for my this compound standard. What could be the issue?
A2: Peak fronting, where the first half of the peak is broader than the second half, is typically caused by sample overload or issues with the sample solvent.
Common Causes and Solutions for Peak Fronting:
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to fronting.
-
Solution: Dilute the sample or reduce the injection volume. A 1:10 dilution can often resolve this issue.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Collapsed Column Bed: A physical collapse of the column packing material can also cause fronting, which would affect all peaks in the chromatogram.
-
Solution: If you suspect a collapsed column bed, first remove the guard column to see if the peak shape improves. If not, the analytical column will likely need to be replaced.
-
Q3: All the peaks in my chromatogram, including this compound, are broad. What should I investigate?
A3: When all peaks are broad, the issue is likely related to the system setup or a problem that occurs before the separation in the column.
Common Causes and Solutions for Broad Peaks:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.
-
Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005 inches or smaller) and ensure all connections are secure with zero dead volume.
-
-
Partially Blocked Frit: Debris from the sample or system can block the column's inlet frit, distorting the flow path.
-
Solution: Reverse-flush the column to waste. If this does not resolve the issue, the frit or the column may need to be replaced.
-
-
Column Deterioration: Over time, the column's stationary phase can degrade, leading to a loss of efficiency and broader peaks.
-
Solution: Replace the column.
-
Troubleshooting Workflow
The following diagram provides a systematic approach to troubleshooting poor peak shape for this compound.
Caption: A troubleshooting workflow for poor peak shape.
Recommended HPLC Method Parameters for Indometacin
The following table summarizes published HPLC conditions that have been successfully used for the analysis of Indometacin and can serve as a starting point for method development for this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax-Phenyl (75 x 4.6 mm, 3.5 µm) | Atlantis dC18 | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile: 0.2% Phosphoric Acid (50:50, v/v) | Acetonitrile: 0.2% Formic Acid (75:25, v/v) | Methanol: Acetonitrile: 10mM Sodium Acetate pH 3 (10:50:40, v/v/v) |
| Flow Rate | 0.6 mL/min | 0.6 mL/min | 1.0 mL/min |
| Detection | UV at 237 nm | MS/MS (357.7 → 139.1) | UV at 254 nm |
| Run Time | 7.5 min | 3.0 min | 5.0 min |
Detailed Experimental Protocol
This section provides a detailed protocol for the determination of Indometacin based on a validated HPLC method. This method can be adapted for this compound.
Objective: To achieve a reliable and fast separation of Indometacin.
Materials:
-
Column: Zorbax-Phenyl analytical column (75 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase:
-
Acetonitrile (HPLC grade)
-
0.2% Phosphoric Acid in water
-
-
Instrumentation:
-
HPLC system with UV detector
-
Solvent degasser
-
Autosampler
-
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.2% solution of phosphoric acid in HPLC-grade water.
-
Mix acetonitrile and 0.2% phosphoric acid in a 50:50 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Set the flow rate to 0.6 mL/min.
-
Set the UV detection wavelength to 237 nm.
-
The column temperature can be maintained at ambient conditions.
-
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentration.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples.
-
The expected run time for the separation is approximately 7.5 minutes.
-
References
Preventing isotopic exchange in Indometacin-d7 samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent isotopic exchange in Indometacin-d7 samples, ensuring data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is a deuterated form of Indometacin, commonly used as an internal standard in quantitative analyses such as LC-MS. The chemical name is 2-(1-(4-Chlorobenzoyl-2,3,5,6-d4)-5-(methoxy-d3)-2-methyl-1H-indol-3-yl)acetic acid.[1] The seven deuterium atoms are located on the chlorobenzoyl ring (d4) and the methoxy group (d3). These positions are generally stable and not prone to easy back-exchange with hydrogen.
Q2: Why is it critical to prevent isotopic exchange?
Isotopic exchange, or the swapping of deuterium atoms with hydrogen from the environment, compromises the isotopic purity of the standard. This can lead to inaccurate and unreliable quantitative results, as the mass of the internal standard changes, causing signal overlap with the non-deuterated analyte.
Q3: What are the primary factors that can cause deuterium-hydrogen (D-H) exchange?
The main drivers of D-H exchange are exposure to moisture, protic solvents (e.g., water, methanol), and storage under acidic or basic conditions. Elevated temperatures can also accelerate this process.
Q4: What are the ideal storage conditions for this compound?
To maintain its isotopic and chemical integrity, this compound should be stored in a cool, dry, and well-ventilated place, protected from light. For long-term storage, keeping it in a desiccator at -20°C is recommended. Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q5: Which solvents are recommended for preparing this compound solutions?
High-purity aprotic solvents such as acetonitrile, ethyl acetate, or chloroform are recommended for preparing stock and working solutions. Avoid aqueous solutions, especially those with acidic or basic pH, as they can facilitate D-H exchange.
Q6: Can I verify the isotopic purity of my this compound standard?
Yes, the isotopic purity can be verified using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. HRMS is particularly effective for analyzing the distribution of isotopologues and detecting any loss of deuterium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or drifting instrument response for this compound | Isotopic exchange may be occurring in the prepared solutions. | Prepare fresh working solutions daily using high-purity aprotic solvents. Ensure all glassware is thoroughly dried before use. Store stock solutions in small, single-use aliquots at -20°C. |
| Appearance of a peak at the m/z of unlabeled Indometacin in a pure standard solution | The standard may have degraded due to improper storage or handling, leading to D-H exchange. | Verify the isotopic purity of the standard using HRMS. Review storage and handling procedures to ensure they comply with best practices. |
| Poor reproducibility of analytical results between different batches of samples | Inconsistent sample preparation techniques may be introducing contaminants that facilitate isotopic exchange. | Standardize the sample preparation protocol. Ensure consistent pH and temperature across all samples. Use a validated extraction method, such as liquid-liquid extraction with chloroform after acidification.[2][3] |
| Loss of signal intensity for this compound over time in the autosampler | The solvent in the sample vials may be absorbing atmospheric moisture, or the temperature of the autosampler may be too high. | Use autosampler vials with tight-fitting caps. If possible, use a cooled autosampler. Prepare smaller batches of samples to minimize the time they spend in the autosampler. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound while minimizing the risk of isotopic exchange.
Materials:
-
This compound (solid)
-
High-purity acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
-
Dry, inert gas (e.g., nitrogen or argon)
Methodology:
-
Acclimatization: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas.
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Transfer the weighed solid to a volumetric flask. Add a small amount of acetonitrile to dissolve the solid completely.
-
Dilution: Bring the solution to the final volume with acetonitrile.
-
Mixing: Cap the flask and mix thoroughly by inversion.
-
Storage: Transfer the stock solution into amber glass vials in small aliquots. Purge the headspace with inert gas before sealing. Store at -20°C.
Protocol 2: Assessing the Isotopic Stability of this compound in a Sample Matrix
Objective: To determine if the experimental conditions are causing isotopic exchange of this compound.
Materials:
-
This compound stock solution
-
Blank sample matrix (e.g., plasma, urine)
-
LC-MS system
-
Solvents and reagents used in the analytical method
Methodology:
-
Sample Preparation: Spike the blank matrix with this compound at a concentration typical for your analytical method.
-
Incubation: Incubate the spiked sample under the same conditions (temperature, pH, time) as a typical sample preparation.
-
Analysis: Analyze the sample by LC-MS at different time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Monitoring: Monitor for the appearance and increase in the signal of the unlabeled Indometacin's mass transition.
-
Evaluation: A significant increase in the signal for the unlabeled analyte over time indicates that D-H exchange is occurring under your experimental conditions.
Visualizations
Caption: Recommended workflow for handling this compound to preserve isotopic integrity.
Caption: Key environmental factors that can induce deuterium-hydrogen exchange.
References
- 1. kmpharma.in [kmpharma.in]
- 2. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of Indometacin for GC-MS analysis with d7 standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of indomethacin for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, with a specific focus on the use of a deuterated (d7) internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of indomethacin?
A1: Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that contains a carboxylic acid functional group. This group makes the molecule polar and prone to thermal degradation at the high temperatures used in a GC inlet. Derivatization is a chemical modification process that converts the polar carboxylic acid group into a less polar and more volatile derivative, typically a silyl ester. This process improves the chromatographic peak shape, reduces tailing, and enhances the thermal stability of the analyte, leading to more accurate and reproducible results.[1]
Q2: What is the most common derivatization agent for indomethacin?
A2: The most commonly used derivatizing reagent for indomethacin is Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of 1% Trimethylchlorosilane (TMCS) as a catalyst.[2][3][4] This combination efficiently converts the carboxylic acid group of indomethacin to its trimethylsilyl (TMS) ester.
Q3: Why should I use a deuterated internal standard like d7-indomethacin?
A3: A deuterated internal standard is considered the gold standard for quantitative mass spectrometry. Since d7-indomethacin has a very similar chemical structure and physicochemical properties to indomethacin, it behaves almost identically during sample preparation, extraction, derivatization, and chromatography. However, due to the mass difference from the deuterium atoms, it can be distinguished by the mass spectrometer. This allows for the correction of any sample loss during preparation and compensates for variations in injection volume and instrument response, leading to highly accurate quantification.
Q4: What are the expected mass-to-charge (m/z) ions to monitor for TMS-indomethacin and its d7-TMS-derivative?
A4: After derivatization with a TMS agent and subsequent electron impact (EI) ionization in the GC-MS, you should monitor specific fragment ions for both the analyte and the internal standard. While the exact fragmentation pattern can vary slightly between instruments, based on the structure of indomethacin, you can expect the following:
-
TMS-Indomethacin: The molecular ion of TMS-indomethacin would be at m/z 429. A prominent fragment ion, often used for quantification, results from the loss of the chlorobenzoyl group, appearing at m/z 139.
-
TMS-d7-Indomethacin: The molecular ion of the deuterated and derivatized standard would be at m/z 436. The corresponding fragment ion, analogous to the m/z 139 fragment of the unlabeled compound, would be expected at m/z 146.
It is always recommended to perform a full scan analysis of a standard solution to confirm the major fragment ions on your specific instrument.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No peak or very small peak for indomethacin | Incomplete derivatization | - Ensure the sample extract is completely dry before adding the derivatizing reagent, as moisture can deactivate the reagent. - Increase the reaction temperature (e.g., to 70-80°C) and/or time (e.g., to 30-60 minutes). - Use a catalyst like 1% TMCS with BSTFA. |
| Degradation of the analyte | - Avoid excessively high temperatures in the GC inlet. - Ensure the GC system, including the liner and column, is inert and free of active sites. | |
| Peak tailing | Active sites in the GC system | - Deactivate the glass inlet liner or use a liner specifically designed for active compounds. - Trim the front end of the GC column (approximately 10-20 cm) to remove any accumulated non-volatile residues or active sites.[5] - Check for and eliminate any leaks in the system. |
| Column overload | - Dilute the sample to a lower concentration. - Use a column with a thicker stationary phase film. | |
| Co-eluting interferences | - Optimize the GC temperature program to improve separation. - Improve the sample clean-up procedure to remove interfering matrix components. | |
| Inconsistent results/poor reproducibility | Variation in derivatization efficiency | - Ensure precise and consistent addition of the derivatization reagent and internal standard to all samples and standards. - Maintain consistent reaction times and temperatures for all samples. |
| Sample matrix effects | - Use a deuterated internal standard to compensate for matrix effects. - Perform a matrix-matched calibration. | |
| Issues with the autosampler/injection | - Check the syringe for bubbles or blockages. - Ensure the injection volume is consistent. |
Experimental Protocols
Detailed Methodology for Derivatization of Indomethacin in Plasma
This protocol outlines the steps for the extraction and derivatization of indomethacin from a plasma sample prior to GC-MS analysis.
-
Sample Preparation and Extraction:
-
To a 1.5 mL microcentrifuge tube, add 500 µL of plasma sample.
-
Spike the sample with an appropriate amount of d7-indomethacin internal standard solution.
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate or methylene chloride).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of a solvent such as pyridine or ethyl acetate.
-
Cap the tube tightly and vortex briefly.
-
Heat the mixture at 70°C for 30 minutes in a heating block or oven.
-
Allow the sample to cool to room temperature.
-
Transfer the derivatized sample to a GC vial for analysis.
-
Quantitative Data Summary
| Parameter | Value | Matrix | Method | Reference |
| Extraction Recovery | >97% | Plasma | HPLC | |
| Limit of Detection (LOD) | 10 ng/mL | Plasma | HPLC | |
| Limit of Quantitation (LOQ) | 50 ng/mL | Plasma | HPLC |
Note: The values presented are from an HPLC method but can serve as a useful benchmark for a well-optimized GC-MS method.
Visualizations
Caption: Experimental workflow for indomethacin analysis.
Caption: Troubleshooting logic for peak tailing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of indomethacin in serum and plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Indomethacin in Serum and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. gcms.cz [gcms.cz]
Technical Support Center: Indometacin and Indometacin-d7 Extraction
Welcome to the technical support center for Indometacin and Indometacin-d7 analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their extraction recovery and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the extraction of Indometacin and its deuterated internal standard, this compound.
Question 1: Why is my Indometacin/Indometacin-d7 recovery low when using Solid-Phase Extraction (SPE)?
Low recovery in SPE is a frequent issue that can stem from several factors throughout the process.[1] A systematic evaluation of each step is crucial for diagnosis.
-
Sorbent & Analyte Mismatch: The chosen sorbent's retention mechanism may not be appropriate for Indometacin. For reversed-phase SPE (e.g., C18), the analyte must be sufficiently nonpolar to be retained. If the analyte has a greater affinity for the loading solvent than the sorbent, it will pass through without binding.[2]
-
Incorrect Sample pH: Indometacin is an acidic drug. For efficient retention on a reversed-phase sorbent, the sample pH should be adjusted to be at least 2 units below its pKa (~4.5) to ensure it is in its neutral, non-ionized form.[3][4]
-
Improper Cartridge Conditioning: Failing to properly condition the SPE sorbent can lead to incomplete wetting and poor analyte binding.[4] Ensure the sorbent is activated (e.g., with methanol) and then equilibrated with a solution similar in composition to the sample matrix before loading.
-
Wash Solvent is Too Strong: If the wash solvent is too aggressive, it can partially or completely elute the retained analyte along with interferences. Consider decreasing the organic content or strength of the wash solvent.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. To resolve this, increase the organic strength of the elution solvent or consider adding a small amount of a modifier (e.g., a weak base like ammonium hydroxide for an acidic compound like Indometacin) to facilitate elution. Also, ensure the elution volume is sufficient to pass through the entire sorbent bed.
-
High Flow Rate: Loading the sample or eluting the analyte too quickly can prevent the necessary interaction time between the analyte and the sorbent, leading to incomplete binding or elution. A typical flow rate is around 1-2 mL/min.
Question 2: I'm experiencing poor recovery with Liquid-Liquid Extraction (LLE). What are the common causes?
LLE is sensitive to chemical conditions and physical technique. Poor recovery is often traced back to the following:
-
Suboptimal pH: Similar to SPE, the pH of the aqueous sample is critical. To extract acidic Indometacin into an organic solvent, the pH must be adjusted to below its pKa to neutralize the molecule, making it more soluble in the organic phase.
-
Inappropriate Extraction Solvent: The chosen organic solvent may not have the optimal polarity to efficiently extract Indometacin. A mixture of solvents, such as petroleum ether and dichloromethane, has been shown to achieve high recovery (>90%).
-
Insufficient Mixing/Extraction Time: Inadequate vortexing or shaking during the extraction step can lead to incomplete partitioning of the analyte from the aqueous phase into the organic phase.
-
Emulsion Formation: The formation of an emulsion at the interface between the aqueous and organic layers can trap the analyte and make phase separation difficult. This can sometimes be resolved by centrifugation at higher speeds, addition of salt, or heating/cooling.
-
Analyte Degradation: Although Indometacin is relatively stable, prolonged exposure to harsh pH conditions or certain solvents could potentially lead to degradation.
Question 3: My results are not reproducible between samples. What could be causing this high variability?
Lack of reproducibility is a critical issue that undermines the validity of results. The source of variation can often be found in inconsistent execution of the protocol.
-
Inconsistent Sample Pre-treatment: Ensure that all samples, standards, and quality controls are treated identically. This includes pH adjustments, solvent additions, and incubation times.
-
Variable Flow Rates (SPE): Inconsistent flow rates during sample loading, washing, or elution in SPE can lead to significant variability. Using a vacuum or positive pressure manifold can help maintain consistent flow.
-
SPE Cartridge Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can drastically reduce recovery and introduce variability.
-
Human Error: Manual extraction procedures are susceptible to human error, such as variations in pipetting, which can lead to inconsistent results. Where possible, follow Standard Operating Procedures (SOPs) with clearly defined volumes and times.
Question 4: I suspect matrix effects are impacting my LC-MS/MS results. How can I confirm and mitigate this?
Matrix effects occur when co-eluting components from the biological sample enhance or suppress the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.
-
Confirmation: Matrix effects can be qualitatively assessed using post-column infusion experiments or quantitatively measured by comparing the analyte response in a post-extraction spiked matrix sample to its response in a pure solvent.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation technique (e.g., switching from protein precipitation to SPE or LLE) to better remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is the ideal internal standard. Since it has nearly identical chemical properties and chromatographic behavior to Indometacin, it will be affected by matrix effects in the same way, thus providing effective compensation and improving accuracy.
-
Dilute the Sample: Simple dilution of the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant matrix effects.
-
Quantitative Data Summary
The following tables summarize common issues and reported recovery data to guide your optimization efforts.
Table 1: Troubleshooting Guide for Low Recovery in Solid-Phase Extraction (SPE)
| Problem Manifestation | Possible Cause | Recommended Solution | Citation |
| Analyte found in flow-through fraction | Sorbent choice is incorrect or analyte has higher affinity for loading solvent. | Select a sorbent with a stronger retention mechanism for your analyte. Dilute the sample in a weaker solvent to promote binding. | |
| Sample pH is incorrect, preventing analyte retention. | Adjust sample pH to ensure the analyte is in a neutral state for reversed-phase or a charged state for ion-exchange. | ||
| Sample loading flow rate is too high. | Decrease the sample loading flow rate to allow for sufficient interaction between the analyte and the sorbent. | ||
| SPE cartridge is overloaded. | Decrease the sample volume or concentration, or increase the sorbent mass in the cartridge. | ||
| Analyte found in wash fraction | Wash solvent is too strong and is eluting the analyte. | Decrease the strength (e.g., organic percentage) or volume of the wash solvent. | |
| Low analyte signal in final eluate | Elution solvent is too weak to desorb the analyte. | Increase the strength of the elution solvent or use a different solvent with higher elution power. | |
| Elution volume is insufficient. | Increase the volume of the elution solvent in increments to ensure complete desorption. | ||
| Sorbent bed dried out before sample loading. | Re-condition and re-equilibrate the cartridge, ensuring the sorbent bed remains wet before the sample is applied. |
Table 2: Troubleshooting Guide for Low Recovery in Liquid-Liquid Extraction (LLE)
| Problem Manifestation | Possible Cause | Recommended Solution |
| Low analyte signal in final extract | Incorrect pH of the aqueous phase. | Adjust the pH to ensure Indometacin is in its neutral, non-ionized form (pH < 2.5). |
| Extraction solvent has incorrect polarity. | Use a solvent or solvent mixture optimized for Indometacin, such as petroleum ether:dichloromethane (1:1). | |
| Insufficient mixing or extraction time. | Increase vortexing/shaking time to ensure equilibrium is reached between the two phases. | |
| Emulsion forms at the phase interface | High concentration of proteins or lipids in the sample. | Centrifuge at a higher speed, add salt (salting out), or perform a pre-extraction protein precipitation step. |
| Inconsistent recovery between samples | Inconsistent pipetting or phase separation. | Ensure consistent and complete transfer of the organic layer without aspirating any of the aqueous phase. Consider using automation for higher precision. |
Table 3: Reported Extraction Recoveries for Indometacin
| Extraction Method | Matrix | Analyte(s) | Recovery (%) | Citation |
| Liquid-Liquid Extraction (Petroleum ether:Dichloromethane) | Plasma | Indometacin & Mefenamic Acid (IS) | > 90% | |
| Liquid-Liquid Extraction (Dichloromethane) | Plasma | Indometacin | 82.9 ± 3.4% | |
| Deproteinization and Extraction (one step) | Serum | Indometacin | 88% | |
| Dispersive Liquid-Liquid Microextraction | Water | Indometacin | 94.5 - 103.0% |
Experimental Protocols
The following are generalized protocols based on methods reported in the literature. These should be optimized for your specific application and laboratory conditions.
Protocol 1: Reversed-Phase Solid-Phase Extraction (SPE) of Indometacin from Plasma
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard (this compound).
-
Acidify the sample by adding 50 µL of 2% phosphoric acid to adjust the pH to ~3.0. Vortex briefly.
-
Centrifuge to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the Indometacin and this compound from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Collect the eluate in a clean tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Indometacin from Plasma
-
Sample Preparation:
-
To 500 µL of plasma in a centrifuge tube, add the internal standard (this compound).
-
Add 100 µL of an acidic buffer (e.g., 0.1 M citrate buffer, pH 3.0) to acidify the sample. Vortex for 10 seconds.
-
-
Extraction:
-
Add 2 mL of the extraction solvent (e.g., a 1:1 mixture of petroleum ether and dichloromethane).
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Visualizations: Workflows and Concepts
The following diagrams illustrate key workflows and concepts relevant to the extraction and analysis of Indometacin.
Caption: General experimental workflow for bioanalysis.
Caption: Troubleshooting workflow for low extraction recovery.
References
Addressing ion suppression in ESI-MS with Indometacin-d7
Technical Support Center: Ion Suppression in ESI-MS
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS), with a specific focus on the use of Indometacin-d7 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is decreased by the presence of co-eluting compounds from the sample matrix.[1] This results in a reduced signal intensity for the analyte, which can adversely affect the accuracy, precision, and sensitivity of quantitative analyses.[1] The "matrix" consists of all components in a sample apart from the analyte of interest, such as salts, proteins, lipids, and endogenous compounds.[1][2] Ion suppression commonly occurs in the ion source of the mass spectrometer, where the analyte and matrix components compete for charge or surface area on the ESI droplets, hindering the analyte's ability to form gas-phase ions.[1] ESI is generally more susceptible to this effect than Atmospheric Pressure Chemical Ionization (APCI).
Q2: Why am I still seeing issues with ion suppression when using this compound, a deuterated internal standard?
Ideally, a deuterated internal standard like this compound should co-elute with the non-labeled analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should, in theory, remain constant, enabling accurate quantification. However, a phenomenon known as "differential matrix effects" can occur. This can happen if there is a slight chromatographic separation between the analyte and the deuterated internal standard due to the "deuterium isotope effect." This effect can slightly alter the physicochemical properties of the molecule. If the analyte and this compound elute at slightly different times into regions of varying ion suppression, the correction will not be accurate.
Q3: What are the common causes of ion suppression?
Ion suppression can be caused by a variety of factors, often related to the sample matrix and co-eluting substances. Common culprits include:
-
Salts and Buffers: Non-volatile salts can crystallize on the ESI droplet surface, impeding solvent evaporation and analyte ionization.
-
Endogenous Compounds: In biological samples, high concentrations of lipids, proteins, and metabolites can interfere with the ionization process. Phospholipids are a major contributor to matrix-induced ionization suppression.
-
Ion-Pairing Agents: Agents like trifluoroacetic acid (TFA) can form strong ion pairs with the analyte, neutralizing it and preventing its detection.
-
High Concentrations of the Analyte Itself: At high concentrations, the analyte can saturate the ESI process, leading to a non-linear response.
Q4: How can I determine if ion suppression is affecting my results?
A common method to identify regions of ion suppression in your chromatographic run is the post-column infusion experiment . This involves infusing a standard solution of your analyte and internal standard at a constant rate into the mobile phase after the analytical column but before the MS ion source. You then inject a blank matrix extract. Dips in the baseline signal of your analyte and internal standard correspond to regions where co-eluting matrix components are causing ion suppression.
Troubleshooting Guides
This section provides solutions to common problems encountered during LC-ESI-MS analysis when using this compound as an internal standard.
Problem 1: Poor Signal Intensity or Undetectable Analyte Peaks
-
Possible Cause: Significant ion suppression from co-eluting matrix components. This is a frequent issue in complex matrices like plasma or urine.
-
Troubleshooting Steps:
-
Confirm Ion Suppression: Conduct a post-column infusion experiment to identify the regions of greatest ion suppression in your chromatogram.
-
Optimize Sample Preparation: Improve sample cleanup to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at minimizing matrix effects than protein precipitation.
-
Adjust Chromatographic Conditions: Modify the LC gradient to achieve better separation between your analyte and the areas of ion suppression.
-
Sample Dilution: Diluting your sample can lower the concentration of interfering matrix components. However, this may also reduce the analyte signal, so a balance must be struck.
-
Problem 2: Inconsistent or Irreproducible Quantitative Results
-
Possible Cause: this compound may not be adequately compensating for the variability in ion suppression, potentially due to differential matrix effects.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Quantify the extent of ion suppression for both the analyte and this compound individually. This can be done by comparing the peak areas of the analyte and internal standard in a clean solvent versus an extracted blank matrix spiked with the same concentrations.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effects.
-
Consider a Different Isotope-Labeled Standard: If available, a ¹³C or ¹⁵N labeled internal standard might have a smaller chromatographic shift relative to the analyte compared to a deuterated standard, potentially offering better compensation.
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify regions in a chromatographic run where ion suppression occurs.
Materials:
-
Syringe pump
-
T-piece connector
-
Standard solution of the analyte and this compound
-
LC-MS system
-
Blank matrix extract
Methodology:
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the analytical column to one inlet of the T-piece.
-
Connect a syringe pump containing the analyte and this compound solution to the other inlet of the T-piece.
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.
-
Start infusing the standard solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for the analyte and internal standard, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal for both the analyte and this compound throughout the chromatographic run. Any dips in the baseline indicate regions of ion suppression.
Protocol 2: Quantitative Analysis of Indomethacin in Plasma
Objective: To accurately quantify the concentration of Indomethacin in a biological matrix using an internal standard. This protocol is adapted from a method using d4-indomethacin, and the principles apply to this compound.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution.
-
Acidify the sample with 1.0 M HCl.
-
Add an extraction solvent (e.g., chloroform) and vortex thoroughly to extract the Indomethacin and this compound.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A C18 column is often suitable for the separation of Indomethacin.
-
Mobile Phase: An isocratic elution with a mixture of 0.05% (v/v) formic acid in water and acetonitrile (e.g., 47:53, v/v) can be effective.
-
MS Detection: Use positive mode ESI with Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. The specific m/z transitions for Indomethacin and this compound will need to be optimized on your instrument. For Indomethacin, a transition of m/z 357.7 → 139.1 has been reported.
-
Quantitative Data Summary
The following tables summarize relevant quantitative data from published methods for Indomethacin analysis, which can serve as a reference for method development.
Table 1: Linearity Ranges for Indomethacin Quantification
| Matrix | Concentration Range (ng/mL) |
| Plasma | 14.8 - 2,970 |
| Urine | 10.5 - 4,210 |
| Rat Plasma | 0.51 - 25.5 |
Table 2: Performance of an LC-MS Method for Indomethacin in Plasma
| Parameter | Value |
| Extraction Recovery | 94% - 104% |
| Intra-day RSD | < 8% |
| Inter-day RSD | < 8% |
| Accuracy | 90% - 108% |
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting workflow for addressing ion suppression.
References
Technical Support Center: Indometacin-d7 Calibration Curve Troubleshooting
Welcome to the technical support center for bioanalytical assays involving Indometacin and its deuterated internal standard, Indometacin-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly those related to calibration curve linearity.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Indometacin is non-linear, especially at higher concentrations. What are the common causes?
A1: Non-linearity in calibration curves for LC-MS/MS bioassays is a frequent challenge. The most common causes include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Indometacin and/or this compound, leading to a disproportionate response. This is a significant factor in bioanalysis.[1][2]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, meaning it cannot accurately measure the number of ions hitting it. This results in a plateauing of the signal and a loss of linearity.[3][4]
-
Internal Standard (IS) Issues: If the concentration of the this compound internal standard is too low, its signal may saturate at lower concentrations than the analyte, leading to a non-linear response ratio. Conversely, an excessively high IS concentration can cause its own saturation or lead to ion suppression.[5]
-
Errors in Standard Preparation: Inaccurate pipetting or serial dilutions when preparing your calibration standards can introduce significant errors and result in a non-linear curve.
-
Analyte or IS Instability: Degradation of Indometacin or this compound during sample preparation or storage can affect the response and lead to inaccuracies.
Q2: What is an acceptable linearity range for an Indometacin calibration curve?
A2: The acceptable linear range for an Indometacin calibration curve can vary depending on the biological matrix and the specific bioanalytical method. However, published literature provides some typical ranges that have been successfully validated. A correlation coefficient (r²) of ≥ 0.99 is generally considered the minimum for establishing linearity.
| Matrix | Linear Range (ng/mL) | Internal Standard |
| Human Plasma | 14.8 - 2970 | d4-Indomethacin |
| Human Urine | 10.5 - 4210 | d4-Indomethacin |
| Rat Plasma | 0.51 - 25.5 | Phenacetin |
| Human Plasma | 5 - 2000 | Mefenamic Acid |
| Rabbit Plasma | 2.0 - 400 | Not Specified |
| Porcine Plasma | 50 - 3000 | Mefenamic Acid |
Q3: The signal for my internal standard, this compound, is inconsistent across my sample batch. What should I investigate?
A3: Inconsistent internal standard signal is a critical issue that can compromise the accuracy of your results. Here’s a troubleshooting workflow:
-
Verify IS Solution: Check the preparation and concentration of your this compound spiking solution. Ensure it has not degraded.
-
Sample Preparation Consistency: Review your sample preparation protocol. Inconsistent extraction recovery or errors in adding the IS to each sample are common culprits.
-
Matrix Effects: Even with a stable isotope-labeled internal standard, severe matrix effects can cause signal variability. Consider a post-column infusion experiment to assess this.
-
LC-MS System Performance: Check for issues with the autosampler (inconsistent injection volumes), LC column (contamination or degradation), or the mass spectrometer's ion source (dirtiness).
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Non-Linearity
This guide provides a step-by-step approach to troubleshooting a non-linear calibration curve for Indometacin.
Caption: Troubleshooting workflow for non-linear calibration curves.
Guide 2: Investigating Internal Standard Signal Variability
This guide outlines a process for identifying the root cause of inconsistent this compound signals.
Caption: Workflow for troubleshooting inconsistent internal standard signals.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction
This protocol is a general guideline based on published methods for the extraction of Indometacin from plasma.
-
Sample Aliquoting: Aliquot 200 µL of plasma (calibration standards, QCs, and unknown samples) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 2.00 µg/mL in 30% v/v methanol) to each tube. Vortex for 10 seconds.
-
Acidification: Add 20 µL of 1.0 M HCl to each tube to acidify the samples. Vortex for 10 seconds.
-
Extraction: Add 1 mL of chloroform (or other suitable organic solvent like ethyl acetate).
-
Vortexing & Centrifugation: Vortex the tubes for 2 minutes, then centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the lower organic layer to a new set of clean tubes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Typical LC-MS/MS Parameters
These are example starting parameters. Optimization for your specific instrument is necessary.
| Parameter | Setting |
| LC System | |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 53% B |
| Flow Rate | 1.0 mL/min (with a 4:1 split before the mass spectrometer) |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4.0 kV |
| Cone Voltage | 55 V |
| Source Temperature | 95°C |
| Desolvation Temp. | 200°C |
| MRM Transition (Indometacin) | m/z 357.7 → 139.1 |
| MRM Transition (Indometacin-d4) | m/z 362.1 → 143.1 |
| Note: The transition for this compound would need to be determined based on the deuteration pattern, but would be higher than the d4 version. |
References
- 1. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantitation of indomethacin in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing background interference for Indometacin-d7 quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference during the quantification of Indometacin-d7, a common internal standard for Indomethacin analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background interference in LC-MS/MS analysis of this compound?
High background noise or signal can originate from various sources, including the sample matrix, contaminated solvents, and the LC-MS system itself.[1][2] Specific sources include:
-
Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.[3][4] Phospholipids and salts are common culprits in plasma samples.
-
Solvent and Additive Contamination: Impurities in solvents or mobile phase additives can introduce background ions.[1] It is crucial to use high-purity, LC-MS grade solvents and additives.
-
System Contamination: Residual compounds from previous analyses, plasticizers from tubing, or cleaning agents can leach into the system and contribute to background noise.
-
Isotopic Overlap: Although this compound is a deuterated standard, natural isotopic abundance of other molecules in the matrix could potentially contribute to the signal at the m/z of the analyte or internal standard.
Q2: Why is my this compound signal intensity low or inconsistent?
Inconsistent or low signal intensity for your internal standard can compromise the accuracy of your quantitative analysis. Potential causes include:
-
Ion Suppression: This is a major cause of low signal intensity, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer source.
-
Improper Sample Preparation: Inefficient extraction of this compound from the sample matrix can lead to low recovery and consequently, a weak signal.
-
Suboptimal MS Parameters: Incorrectly set mass spectrometer parameters, such as ion source temperature, gas flows, and collision energy, can result in poor ionization and fragmentation efficiency.
-
Degradation of this compound: Indomethacin can be sensitive to pH and light. Improper storage or handling of stock solutions and samples can lead to degradation.
Q3: How can I effectively reduce matrix effects for this compound quantification in plasma?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting the analyte and internal standard. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples like plasma and can significantly reduce matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE is another widely used technique that can provide clean extracts.
-
Protein Precipitation (PPT): While simpler, PPT is often less effective at removing phospholipids and may result in more significant matrix effects compared to SPE or LLE.
-
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient, and column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard: Using this compound itself helps to compensate for matrix effects, as it will be affected in a similar manner to the unlabeled analyte.
Troubleshooting Guide
High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents/Mobile Phase | 1. Prepare fresh mobile phases using LC-MS grade solvents and additives. 2. Filter mobile phases, especially those with high salt concentrations. 3. Compare additives from different sources. |
| LC-MS System Contamination | 1. Flush the entire LC system with a strong organic solvent like isopropanol. 2. Clean the ion source of the mass spectrometer. 3. Run blank injections to identify the source of contamination. |
| Sample Matrix Interference | 1. Optimize the sample preparation method to improve cleanup (e.g., switch from PPT to SPE). 2. Adjust the chromatographic gradient to better separate the analyte from matrix components. |
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce the injection volume or sample concentration. |
| Column Contamination/Degradation | 1. Backflush the column (if permissible by the manufacturer). 2. Replace the analytical column. |
| Incompatible Sample Solvent | 1. Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. |
| Secondary Interactions | 1. Adjust the mobile phase pH or additive concentration to minimize unwanted interactions with the stationary phase. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Indomethacin from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading:
-
To 100 µL of plasma, add the working solution of this compound.
-
Acidify the sample with a small volume of a suitable buffer (e.g., citrate buffer to pH 3.5) to ensure Indomethacin is in its non-ionized form.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Indomethacin and this compound with 1 mL of a suitable organic solvent (e.g., methanol or a mixture of hexane and diethyl ether).
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Indomethacin from Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add the working solution of this compound.
-
Acidify the sample (e.g., with perchloric acid or a buffer).
-
-
Extraction:
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture of petroleum ether and dichloromethane).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Indomethacin Recovery
| Technique | Analyte Recovery (%) | Internal Standard Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | 74 | 95 (Mefenamic Acid) | |
| Solid-Phase Extraction (SPE) | >90 | Not Specified | |
| Liquid-Liquid Extraction (LLE) | ~97 | Not Specified | |
| Liquid-Liquid Extraction (LLE) | 66-68 | Not Specified | |
| Liquid-Liquid Extraction (LLE) | 82.9 ± 3.4 | Not Specified | |
| Protein Precipitation (PPT) | Not Specified | Not Specified |
Note: Recovery values can vary significantly based on the specific protocol, matrix, and internal standard used.
Table 2: Typical LC-MS/MS Parameters for Indomethacin Analysis
| Parameter | Example Value | Reference |
| LC Column | C8 or C18 | |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile with 0.1% Formic Acid | |
| Flow Rate | 0.3 - 1.0 mL/min | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | |
| MRM Transition (Indomethacin) | m/z 357.9 → 139.0 | |
| MRM Transition (Indomethacin-d4) | Not specified, but would be expected to have a precursor ion of m/z ~362 |
Note: These are example parameters and should be optimized for your specific instrument and application.
Visualizations
Caption: Troubleshooting workflow for high background interference.
Caption: General workflow for sample preparation and analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Indometacin-d7 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Indometacin-d7 in various biological matrices. The information presented here is based on published data for indomethacin, which is expected to have comparable stability to its deuterated analog, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for plasma samples containing this compound?
A: For long-term storage, it is recommended to keep plasma samples at -20°C. Under these conditions, indomethacin has been shown to be stable for at least 2 months and potentially up to 18 months.[1][2] For short-term storage, samples can be kept at 2-8°C for up to 23 days or at room temperature for up to 12 days with minimal degradation.[2]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A: Indometacin is significantly more stable in acidic to neutral solutions (below pH 7.4) and shows rapid degradation in alkaline conditions.[1][3] Solutions at pH 7.4 have been found to be stable for at least 24 hours. Therefore, it is crucial to control the pH of any aqueous buffers or solutions used during sample preparation and analysis.
Q3: Can I subject my plasma samples to freeze-thaw cycles?
A: While specific data on the freeze-thaw stability of this compound in plasma is limited in the provided search results, it is a critical parameter to evaluate during bioanalytical method validation. Generally, repeated freeze-thaw cycles can lead to degradation of analytes. It is best practice to minimize the number of freeze-thaw cycles. A typical stability test would involve three cycles at -20°C and/or -70°C.
Q4: What are the main degradation products of indomethacin?
A: Under forced degradation conditions, indomethacin can degrade into several products. The primary degradation pathway involves hydrolysis of the amide bond, leading to the formation of 4-chlorobenzoic acid and 5-methoxy-2-methylindole-3-acetic acid.
Q5: Is this compound sensitive to light?
A: Forced degradation studies have shown that indomethacin is unstable under photolytic conditions, meaning it is sensitive to light. Therefore, it is recommended to protect samples and stock solutions from light by using amber vials or by working in a dimly lit environment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound from plasma samples. | 1. Degradation during storage: Samples may have been stored at improper temperatures or for too long. 2. pH-related degradation: The pH of the sample or extraction solvent may be alkaline. 3. Photodegradation: Samples may have been exposed to light for extended periods. 4. Inefficient extraction: The protein precipitation or liquid-liquid extraction method may not be optimal. | 1. Review storage conditions and duration. Ensure samples are consistently stored at -20°C or below for long-term storage. 2. Buffer samples to a neutral or slightly acidic pH if possible. Ensure extraction solvents are not alkaline. 3. Protect samples from light at all stages of handling and analysis. 4. Optimize the extraction procedure. For protein precipitation, ensure a sufficient volume of cold organic solvent (e.g., acetonitrile, methanol) is used. For LLE, select an appropriate organic solvent and optimize the pH of the aqueous phase. |
| High variability in replicate analyses. | 1. Inconsistent sample handling: Differences in thaw times, exposure to room temperature, or light exposure between replicates. 2. Instrumental issues: Fluctuations in the LC-MS/MS system. | 1. Standardize all sample handling procedures. Ensure all replicates are treated identically. 2. Perform system suitability tests before analysis to ensure the instrument is performing optimally. Check for any leaks or blockages in the LC system. |
| Presence of unexpected peaks in the chromatogram. | 1. Degradation products: this compound may have degraded, leading to the formation of other compounds. 2. Matrix interference: Endogenous components from the biological matrix may be co-eluting with the analyte or its degradation products. | 1. Compare the retention times of the unknown peaks with those of known degradation products if available. Review sample handling and storage to minimize degradation. 2. Optimize the chromatographic method to improve the separation of the analyte from matrix components. This may involve changing the column, mobile phase composition, or gradient profile. |
Data on Indomethacin Stability
Table 1: Summary of Indomethacin Stability in Various Conditions
| Matrix/Solvent | Storage Temperature | Duration | Stability | Reference |
| Plasma | -20°C | 2 months | Stable | |
| Aqueous Solution (NaCl 0.9%) | -20°C | 18 months | Stable | |
| Aqueous Solution (NaCl 0.9%) | 2-8°C | 23 days | Retained at least 95% of initial concentration | |
| Aqueous Solution (NaCl 0.9%) | Room Temperature | 12 days | Retained at least 95% of initial concentration | |
| Aqueous Solution (pH < 7.4) | Not specified | Not specified | Stable | |
| Aqueous Solution (pH 7.4) | Not specified | 24 hours | No changes observed | |
| Alkaline Solution | Not specified | Not specified | Rapid decomposition |
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability in Plasma
-
Sample Preparation: Spike a pool of blank plasma with this compound at low and high quality control (QC) concentrations.
-
Storage: Aliquot the spiked plasma into amber vials and store at -20°C and -70°C.
-
Analysis: At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of samples from each temperature.
-
Sample Processing: Thaw the samples at room temperature, and then process them using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).
-
Data Evaluation: Compare the mean concentration of the stored QC samples against freshly prepared QC samples or the nominal concentration. The analyte is considered stable if the deviation is within ±15%.
Protocol 2: Evaluation of Freeze-Thaw Stability in Plasma
-
Sample Preparation: Spike a pool of blank plasma with this compound at low and high QC concentrations.
-
Freeze-Thaw Cycles: Subject the spiked plasma aliquots to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -70°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analysis: After the final thaw, process the samples using the validated bioanalytical method.
-
Data Evaluation: Compare the mean concentration of the freeze-thaw samples against freshly prepared QC samples. The analyte is considered stable if the deviation is within ±15%.
Visualizations
Caption: Figure 1. General Workflow for Stability Assessment.
Caption: Figure 2. Factors Influencing this compound Stability.
References
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS Method for Indomethacin using a Deuterated Internal Standard
This guide provides a comprehensive comparison of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of Indomethacin in biological matrices, utilizing Indomethacin-d7 as an internal standard, against alternative analytical techniques. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to Indomethacin Analysis
Indomethacin is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties.[1][2] Accurate and reliable quantification of Indomethacin in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug efficacy and safety.[1][3] While various analytical methods exist, LC-MS has emerged as a preferred technique due to its high sensitivity and specificity.[4] The use of a stable isotope-labeled internal standard, such as Indomethacin-d7, is critical for correcting matrix effects and improving the accuracy and precision of the LC-MS method.
Comparison of Analytical Methodologies
Historically, methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) have been employed for Indomethacin analysis. However, these methods often lack the sensitivity required for detecting low concentrations and can be susceptible to interference from other compounds in the biological matrix. LC-MS/MS methods offer significant advantages, including lower limits of quantification and reduced sample volume requirements.
The following table summarizes the performance of a typical LC-MS/MS method for Indomethacin using a deuterated internal standard compared to other reported methods.
| Parameter | LC-MS/MS with Deuterated IS | LC-MS/MS with other IS | HPLC-UV |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | 2.0 - 5 ng/mL | > 50 ng/mL |
| Linearity Range | 0.5 - 2000 µg/L | 2.0 - 800 ng/mL | 50 - 3000 ng/mL |
| Precision (%RSD) | < 15% | < 10% | < 7% |
| Accuracy (%) | 90 - 110% | 94.7 - 105.3% | 97.1 - 102.4% |
| Sample Volume | 100 µL | 100 µL | 500 µL |
| Run Time | ~ 3-4 minutes | ~ 4 minutes | Not specified |
| Internal Standard | Indomethacin-d4/d7 (hypothetical) | Mefenamic Acid, Phenacetin | Mefenamic Acid |
Experimental Protocol: LC-MS/MS Method for Indomethacin
This section details a representative experimental protocol for the quantification of Indomethacin in plasma using LC-MS/MS with a deuterated internal standard.
Sample Preparation
A simple liquid-liquid extraction or protein precipitation is commonly used for sample preparation.
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (Indomethacin-d7).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS system.
Liquid Chromatography Conditions
-
Column: A C18 column (e.g., Atlantis dC18, Waters Symmetry C18) is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing a small percentage of formic acid (e.g., 0.05% - 0.2%) is common. A typical composition is 0.2% formic acid in acetonitrile and water (75:25, v/v).
-
Flow Rate: A flow rate of 0.3 - 0.6 mL/min is generally applied.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: Ambient or controlled at 40°C.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
MRM Transitions:
-
Indomethacin: m/z 357.9 → 139.0
-
Indomethacin-d7 (hypothetical): m/z 365.0 → 142.0 (Note: The exact mass transition for Indomethacin-d7 would need to be determined experimentally, but would be expected to show a +7 Da shift in the precursor and potentially the product ion compared to Indomethacin). For a d4-labeled standard, the transition is m/z 143 for the product ion.
-
Method Validation Summary
A comprehensive validation of the LC-MS method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical validation parameters and acceptance criteria.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 96.5% to 102.8% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 1.00-10.2%, Inter-day: 5.88-9.80% |
| Recovery | Consistent, precise, and reproducible | Indomethacin: ~74%, IS: ~95% |
| Matrix Effect | Internal standard corrects for variability | Assessed and minimized |
| Stability | Stable under various storage and handling conditions | Assessed (freeze-thaw, short-term, long-term) |
Workflow for LC-MS Analysis of Indomethacin
The following diagram illustrates the general workflow for the LC-MS analysis of Indomethacin from sample collection to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of characteristics and analytical methods for determination of indomethacin [ouci.dntb.gov.ua]
- 3. Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
The Analytical Edge: A Comparative Guide to Internal Standards for Indomethacin Quantification, Featuring Indometacin-d7
For researchers, scientists, and drug development professionals engaged in the precise quantification of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, the choice of an appropriate internal standard (IS) is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of Indometacin-d7, a stable isotope-labeled internal standard, with other commonly employed alternatives, supported by experimental data from published literature.
The primary role of an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is to compensate for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Stable isotope-labeled standards, such as this compound, are widely considered the gold standard due to their high degree of chemical and physical similarity to the analyte.
Performance Comparison: this compound vs. Alternative Internal Standards
The superiority of a stable isotope-labeled internal standard like this compound lies in its ability to co-elute with the analyte and exhibit similar ionization efficiency, thereby effectively correcting for matrix effects and other sources of variability. The following table summarizes the performance of this compound and two common non-deuterated internal standards, mefenamic acid and phenacetin, based on data from various bioanalytical method validation studies for indomethacin.
| Performance Metric | Indometacin-d4 (as a proxy for this compound) | Mefenamic Acid | Phenacetin |
| Linearity (r²) | > 0.99 | > 0.98 | > 0.99 |
| Intra-day Precision (%RSD) | < 6% | < 7% | 1.00-10.2% |
| Inter-day Precision (%RSD) | < 8% | < 5% | 5.88-9.80% |
| Accuracy (% Recovery) | 90-108% | 96.5-102.8% | Not explicitly stated, but method met FDA guidelines |
| Extraction Recovery | 94-104% | 74% (Indomethacin), 95% (Mefenamic Acid) | Not explicitly stated |
Experimental Protocols
Quantification of Indomethacin in Human Plasma and Urine using Indometacin-d4 as an Internal Standard[1]
This method utilizes liquid-liquid extraction for sample preparation followed by LC-MS analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma or urine, add 20 µL of Indometacin-d4 working solution.
-
Acidify the samples with 1.0 M HCl.
-
Extract the analytes by adding chloroform, followed by vortexing and centrifugation.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Waters Symmetry C18
-
Mobile Phase: Isocratic elution with 0.05% (v/v) formic acid in water and acetonitrile (47:53, v/v).
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry Conditions:
-
Instrument: Single quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection: Selected Ion Monitoring (SIM)
-
Monitored Ions: m/z 139 for indomethacin and m/z 143 for Indometacin-d4.
-
Quantification of Indomethacin in Plasma using Mefenamic Acid as an Internal Standard[2]
This method employs solid-phase extraction for sample clean-up.
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma, add the internal standard, mefenamic acid.
-
Buffer the sample to pH 3.5.
-
Perform solid-phase extraction using a C8 cartridge.
-
Elute the analytes and evaporate to dryness before reconstitution.
-
-
Chromatographic Conditions:
-
Column: C8 column
-
Mobile Phase: 80% methanol and 20% ammonium acetate buffer (40 mM, pH 5.1).
-
Flow Rate: 300 µL/min.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry Conditions:
-
Instrument: HPLC-ESI-MS/MS
-
Detection: Selected Reaction Monitoring (SRM)
-
Mass Transitions: m/z 357.9 → 139.0 for indomethacin and m/z 242 → 209.0 for mefenamic acid.
-
Visualizing the Analytical Process and Mechanism of Action
To better understand the experimental process and the biological context of indomethacin, the following diagrams are provided.
Caption: A typical experimental workflow for the bioanalysis of indomethacin using an internal standard.
Caption: The inhibitory action of Indomethacin on the Cyclooxygenase (COX) pathway.
A Comparative Guide to the Cross-Validation of Analytical Methods for Indomethacin Utilizing Indometacin-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common bioanalytical methods for the quantification of Indomethacin in human plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The cross-validation of these methods is essential when data from both techniques are intended to be pooled or compared in a clinical or preclinical study. Indometacin-d7, a stable isotope-labeled internal standard, is employed in the LC-MS/MS method to ensure the highest accuracy and precision.
The objective of a cross-validation is to demonstrate that different analytical methods or techniques provide comparable data.[1][2] This is crucial when samples within a single study are analyzed at more than one site or with different methodologies.[1][3]
Executive Summary of Method Comparison
The following table summarizes the key performance characteristics of the two analytical methods for Indomethacin quantification. The data presented is a synthesis of typical performance data found in published literature.
| Parameter | HPLC-UV Method | LC-MS/MS Method (with this compound IS) | Regulatory Acceptance Criteria (FDA/EMA) |
| Lower Limit of Quantitation (LLOQ) | 50 ng/mL | 0.5 ng/mL | - |
| Upper Limit of Quantitation (ULOQ) | 10,000 ng/mL | 1000 ng/mL | - |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.998 | Not explicitly defined, but a linear relationship is expected. |
| Intra-day Precision (%CV) | < 10% | < 5% | ±15% (±20% at LLOQ) |
| Inter-day Precision (%CV) | < 12% | < 7% | ±15% (±20% at LLOQ) |
| Intra-day Accuracy (%Bias) | ± 10% | ± 5% | ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | ± 12% | ± 8% | ±15% (±20% at LLOQ) |
| Internal Standard | Mefenamic Acid (Structural Analog) | This compound (Stable Isotope-Labeled) | Stable isotope-labeled internal standards are preferred.[4] |
Experimental Protocols
HPLC-UV Method Protocol
This method is suitable for the quantification of Indomethacin in plasma for studies where high sensitivity is not a primary requirement.
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add 50 µL of Mefenamic Acid internal standard solution (10 µg/mL in methanol).
-
Add 100 µL of 1M HCl to acidify the sample.
-
Add 3 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (55:45, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
UV Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
LC-MS/MS Method Protocol
This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies with low dosage forms. The use of this compound as a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it corrects for variability during sample preparation and analysis.
a. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
b. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Mass Transitions (SRM):
-
Indomethacin: m/z 356.1 → 139.0
-
This compound: m/z 363.1 → 144.0
-
Cross-Validation Experimental Design
To perform the cross-validation, a set of at least 30 study samples, as well as low, medium, and high concentration quality control (QC) samples, are analyzed by both the HPLC-UV and LC-MS/MS methods. The results are then statistically compared.
Acceptance Criteria for Cross-Validation
The difference between the values obtained from the two methods for at least 67% of the samples should be within ±20% of the mean value.
Visualizing the Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway of Indomethacin's Anti-inflammatory Action
Indomethacin primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: Indomethacin's mechanism of action via COX enzyme inhibition.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring data integrity and comparability across different analytical platforms. While HPLC-UV provides a cost-effective method for Indomethacin analysis, LC-MS/MS with a stable isotope-labeled internal standard like this compound offers superior sensitivity and specificity. The choice of method should be guided by the specific requirements of the study, including the expected concentration range of the analyte and the regulatory context. Successful cross-validation, as outlined in this guide, provides confidence in the interchangeability of the data generated by either method.
References
A Comparative Guide to Indometacin Quantification: An Inter-laboratory Perspective with a Focus on Deuterated Internal Standards
Quantitative Data Summary
The following tables summarize the performance characteristics of different validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Indometacin quantification. This allows for a direct comparison of methods utilizing a deuterated internal standard (d4-Indometacin as a proxy for d7-Indometacin) against those using other internal standards.
Table 1: Comparison of LC-MS/MS Method Performance for Indometacin Quantification
| Parameter | Method 1 (d4-Indometacin IS)[2] | Method 2 (Mefanamic Acid IS)[3][4] | Method 3 (Phenacetin IS)[5] |
| Biological Matrix | Maternal Plasma & Urine | Plasma | Rat Plasma |
| Linearity Range | 14.8 - 2970 ng/mL (Plasma) 10.5 - 4210 ng/mL (Urine) | 5 - 2000 µg/L (equivalent to 5 - 2000 ng/mL) | 0.51 - 25.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 14.8 ng/mL (Plasma) 10.5 ng/mL (Urine) | 5 µg/L (equivalent to 5 ng/mL) | 0.51 ng/mL |
| Intra-day Precision (%RSD) | < 8% | Not explicitly stated, total CV was 9% | 1.00 - 10.2% |
| Inter-day Precision (%RSD) | < 8% | ~5% over the analytic range | 5.88 - 9.80% |
| Accuracy (% Recovery) | 90 - 108% | 96.5 - 102.8% | Not explicitly stated |
| Extraction Recovery | 94 - 104% | 74% (Indometacin), 95% (IS) | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are the key experimental protocols extracted from the cited studies.
Method 1: LC-MS with d4-Indometacin Internal Standard
-
Sample Preparation:
-
Acidify 100 µL of maternal plasma or urine with 1.0 M HCl.
-
Add the internal standard, d4-Indometacin.
-
Extract with chloroform.
-
Evaporate the organic layer and reconstitute the residue.
-
-
Chromatographic Conditions:
-
Column: Waters Symmetry C18.
-
Mobile Phase: Isocratic elution with 0.05% (v/v) formic acid aqueous solution and acetonitrile (47:53, v/v).
-
-
Mass Spectrometry Conditions:
-
Instrument: Single quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection: Selected Ion Monitoring (SIM) targeting m/z 139 for Indometacin and m/z 143 for d4-Indometacin (utilizing in-source fragmentation).
-
Method 2: HPLC-ESI-MS/MS with Mefanamic Acid Internal Standard
-
Sample Preparation:
-
To 100 µL of plasma, add mefanamic acid as the internal standard.
-
Buffer the sample to pH 3.5.
-
Perform solid-phase extraction (SPE).
-
-
Chromatographic Conditions:
-
Column: C8 column.
-
Mobile Phase: 80% methanol and 20% ammonium acetate buffer (40 mM, pH 5.1).
-
Flow Rate: 300 µL/min with a 1-to-12 post-column split to the mass spectrometer.
-
-
Mass Spectrometry Conditions:
-
Instrument: Tandem mass spectrometer with an ESI source.
-
Detection: Selected Reaction Monitoring (SRM) with mass transitions of m/z 357.9 → 139.0 for Indometacin and m/z 242 → 209.0 for mefanamic acid.
-
Method 3: LC-MS/MS with Phenacetin Internal Standard
-
Sample Preparation:
-
Perform a simple liquid-liquid extraction of Indometacin and phenacetin (IS) from rat plasma using acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Atlantis dC18.
-
Mobile Phase: 0.2% formic acid-acetonitrile (25:75, v/v).
-
Flow Rate: 0.60 mL/min.
-
-
Mass Spectrometry Conditions:
-
Instrument: Tandem mass spectrometer with an ESI source in positive-ion mode.
-
Detection: MS/MS ion transitions monitored were 357.7 → 139.1 for Indometacin and 180.20 → 110.10 for the internal standard.
-
Mandatory Visualizations
Signaling Pathway of Indometacin's Anti-inflammatory Action
Indometacin is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of prostaglandin synthesis. This diagram illustrates the simplified signaling pathway.
General Experimental Workflow for LC-MS/MS Quantification
The following diagram outlines a typical workflow for the quantification of Indometacin in a biological matrix using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantitation of indomethacin in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Indometacin-d7 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical determinant of data quality in quantitative bioanalytical methods, profoundly impacting accuracy and precision. This guide provides an objective comparison of Indometacin-d7, a deuterated stable isotope-labeled internal standard (SIL-IS), with alternative, non-deuterated internal standards for the quantification of indomethacin. The information presented herein, supported by experimental data from various studies, is intended to assist researchers in making informed decisions for method development and validation.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry. The fundamental principle is that a SIL-IS, such as this compound, is chemically and physically almost identical to the analyte of interest (indomethacin). This near-identical behavior ensures that it experiences the same variations during sample preparation, chromatography, and ionization, thus providing a more accurate and precise normalization of the analytical signal.
Data Presentation: Comparative Performance of Internal Standards
The following tables summarize the accuracy and precision data from validated bioanalytical methods for indomethacin, utilizing different internal standards. Accuracy is presented as the percent relative error (%RE), which indicates the deviation from the nominal concentration, and precision is expressed as the coefficient of variation (%CV), which measures the degree of scatter in the data.
Table 1: Performance of Indometacin-d4 (Deuterated Internal Standard)
While specific quantitative data for this compound was not available in the reviewed literature, a study utilizing the closely related Indometacin-d4 for a pharmacokinetic analysis of indomethacin in pregnant subjects reported that the high-performance liquid chromatography-mass spectrometry (HPLC-MS) method was fully validated. This validation ensures that the method meets the stringent requirements for accuracy and precision set by regulatory agencies. Generally, for a bioanalytical method to be considered validated, the mean accuracy should be within ±15% of the nominal values, and the precision should not exceed 15% CV.
Table 2: Performance of Phenacetin (Alternative Internal Standard)
This table presents data from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of indomethacin in rat plasma, using phenacetin as the internal standard.
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%RE) | Precision (%CV) |
| Intra-day | |||
| 0.51 (LLOQ) | 0.54 | 5.88 | 9.80 |
| 1.02 (LQC) | 1.08 | 5.88 | 10.2 |
| 12.75 (MQC) | 13.01 | 2.04 | 1.00 |
| 20.4 (HQC) | 21.01 | 2.99 | 1.40 |
| Inter-day | |||
| 0.51 (LLOQ) | 0.53 | 3.92 | 7.91 |
| 1.02 (LQC) | 1.09 | 6.86 | 9.21 |
| 12.75 (MQC) | 13.23 | 3.76 | 3.21 |
| 20.4 (HQC) | 21.23 | 4.07 | 2.01 |
Data sourced from a study on the estimation of indomethacin in rat plasma[1].
Table 3: Performance of Mefenamic Acid (Alternative Internal Standard)
The data below is from a high-performance liquid chromatography-electrospray-tandem mass spectrometry (HPLC-ESI-MS/MS) assay for the quantification of indomethacin in plasma, with mefenamic acid as the internal standard[2].
| Nominal Concentration (µg/L) | Accuracy (% of Nominal) (n=16) | Total Precision (%CV) (n=16) |
| 10 | 102.8 | 9.0 |
| 25 | 98.4 | 9.0 |
| 250 | 96.5 | 9.0 |
| 1500 | 97.2 | 9.0 |
Data presented as reported in the original study[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the methods cited in the data presentation.
Experimental Protocol for Indomethacin Quantification Using Phenacetin as Internal Standard [1]
-
Sample Preparation: A liquid-liquid extraction was performed. To 100 µL of rat plasma, 25 µL of the internal standard solution (phenacetin) and 1 mL of acetonitrile were added. The mixture was vortexed and centrifuged. The supernatant was then evaporated to dryness and the residue was reconstituted in the mobile phase.
-
Liquid Chromatography:
-
Column: Atlantis dC18 column.
-
Mobile Phase: 0.2% formic acid in water and acetonitrile (25:75, v/v).
-
Flow Rate: 0.60 mL/min.
-
-
Mass Spectrometry (Tandem MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Monitored Transitions:
-
Indomethacin: m/z 357.7 → 139.1
-
Phenacetin (IS): m/z 180.20 → 110.10
-
-
Experimental Protocol for Indomethacin Quantification Using Mefenamic Acid as Internal Standard [2]
-
Sample Preparation: Solid-phase extraction was employed. 100 µL of plasma was buffered to pH 3.5 and the internal standard (mefenamic acid) was added. The sample was then processed through a C8 solid-phase extraction cartridge.
-
Liquid Chromatography:
-
Column: C8 column.
-
Mobile Phase: 80% methanol and 20% ammonium acetate buffer (40 mM, pH 5.1).
-
Flow Rate: 300 µL/min.
-
-
Mass Spectrometry (Tandem MS):
-
Ionization: Electrospray ionization (ESI).
-
Monitored Transitions:
-
Indomethacin: m/z 357.9 → 139.0
-
Mefenamic Acid (IS): m/z 242 → 209.0
-
-
Visualizations
Logical Relationship of Internal Standard Function
The following diagram illustrates the principle of how a stable isotope-labeled internal standard like this compound corrects for variability in a typical bioanalytical workflow.
Caption: Workflow illustrating the role of an internal standard in correcting for analytical variability.
Experimental Workflow Diagram
The diagram below outlines the key steps in a typical bioanalytical method validation and sample analysis workflow.
Caption: Overview of the bioanalytical method lifecycle from development to sample analysis.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantitation of indomethacin in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of intraarticular indomethacin in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Indometacin-d4 vs. Indometacin-d7 in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the potent non-steroidal anti-inflammatory drug (NSAID) indomethacin, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of two commonly used deuterated internal standards, Indometacin-d4 and Indometacin-d7, offering insights into their performance, potential pitfalls, and the experimental diligence required for robust bioanalytical method development.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards are the gold standard. Their near-identical physicochemical properties to the analyte of interest ensure they co-elute and experience similar ionization effects, thereby effectively compensating for variations in sample preparation, injection volume, and matrix effects. This guide delves into a comparative analysis of Indometacin-d4 and this compound to aid researchers in selecting the optimal internal standard for their specific needs.
At a Glance: Key Differences and Considerations
While both Indometacin-d4 and this compound serve the same fundamental purpose, the key distinction lies in the number of deuterium atoms incorporated into the molecule. This seemingly minor difference can have implications for mass separation from the analyte, potential for isotopic interference, and metabolic stability.
| Feature | Indometacin-d4 | This compound |
| Mass Difference (from Indomethacin) | +4 Da | +7 Da |
| Potential for Isotopic Interference | Higher potential due to closer proximity to the analyte's isotopic cluster. | Lower potential due to a greater mass difference. |
| Metabolic Stability | Dependent on the position of deuterium labeling. If deuterium atoms are on metabolically stable positions, stability is high. | Generally considered more stable, assuming deuterium atoms are placed on metabolically labile sites, due to the kinetic isotope effect. |
| Commercial Availability | Readily available from various suppliers. | Generally available, but may be less common than Indometacin-d4. |
Performance Deep Dive: A Look at the Data
A Validated LC-MS Method Using Indometacin-d4
A robust and validated liquid chromatography-mass spectrometry (LC-MS) method for the quantification of indomethacin in human plasma and urine utilized Indometacin-d4 as the internal standard.[1][2] This method provides a benchmark for the performance that can be expected with a well-developed assay using a deuterated internal standard.
Experimental Protocol Summary:
-
Sample Preparation: Acidified plasma or urine samples were extracted using chloroform.
-
Chromatographic Separation: A C18 column with an isocratic mobile phase of 0.05% formic acid in water and acetonitrile (47:53, v/v) was used.
-
Mass Spectrometry: A single quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode was employed, using selected ion monitoring (SIM).
Performance Characteristics:
| Parameter | Result |
| Linearity (Plasma) | 14.8 to 2970 ng/mL |
| Linearity (Urine) | 10.5 to 4210 ng/mL |
| Intra-day Precision (RSD) | < 8% |
| Inter-day Precision (RSD) | < 8% |
| Accuracy | 90% to 108% |
| Extraction Recovery | 94% to 104% |
This data demonstrates that Indometacin-d4 can be effectively used to develop a precise, accurate, and reliable bioanalytical method for indomethacin.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key steps in a typical bioanalytical workflow and the logical relationship of internal standard utilization.
Key Considerations for Selecting Your Internal Standard
1. Isotopic Interference:
A primary concern with deuterated internal standards is the potential for isotopic interference. This occurs when the isotopic peaks of the analyte overlap with the signal of the internal standard. Indomethacin contains one chlorine atom, which has a natural isotope (³⁷Cl) that contributes to the M+2 peak. While a +4 mass difference for Indometacin-d4 provides good separation, a +7 mass difference with this compound further minimizes the risk of any isotopic overlap, especially at high analyte concentrations.
2. Metabolic Stability:
The position of the deuterium labels is crucial for the metabolic stability of the internal standard. If deuterium atoms are placed at sites of metabolic activity, the carbon-deuterium bond, being stronger than a carbon-hydrogen bond, can slow down metabolism. The main metabolic pathways for indomethacin are O-demethylation and N-deacylation.
-
Indometacin-d4: The deuterium atoms are typically located on the benzoyl ring. This position is generally not a primary site of metabolism, meaning the metabolic stability of Indometacin-d4 is expected to be similar to that of indomethacin.
-
This compound: The specific location of the seven deuterium atoms can vary by manufacturer. If some of these are on the metabolically active methoxy group or other labile positions, this compound could exhibit enhanced metabolic stability compared to the parent drug. This can be an advantage in preventing the internal standard from degrading during sample processing and analysis.
3. Chromatographic Co-elution:
Ideally, the analyte and its deuterated internal standard should co-elute perfectly to experience the same matrix effects. While the addition of deuterium atoms can sometimes lead to a slight shift in retention time, this is generally minimal and can be managed with appropriate chromatographic conditions.
Recommendations for Researchers
For most routine bioanalytical applications, Indometacin-d4 is a suitable and well-validated internal standard that provides excellent accuracy and precision. Its ready availability and the existence of established methods make it a practical choice.
This compound may be preferred in specific scenarios where:
-
High analyte concentrations are expected, and minimizing any potential for isotopic interference is paramount.
-
There is a concern about the metabolic stability of the internal standard during long incubation times or in matrices with high metabolic activity. The greater number of deuterium atoms, particularly if strategically placed, can offer enhanced stability.
Ultimately, the choice between Indometacin-d4 and this compound should be guided by a thorough risk assessment for the specific assay being developed. Regardless of the choice, comprehensive method validation according to regulatory guidelines is essential to ensure the reliability of the bioanalytical data. This includes assessing linearity, precision, accuracy, recovery, matrix effects, and stability.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantitation of indomethacin in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating a Gold Standard: A Comparative Guide to Using Indometacin-d4 as a Stable Isotope Labeled Internal Standard
For researchers, scientists, and drug development professionals, the precise quantification of indomethacin in biological matrices is critical. This guide provides a comprehensive comparison of using a stable isotope-labeled internal standard (SIL-IS), specifically Indometacin-d4, against other alternatives in bioanalytical method validation. It aligns with the stringent guidelines of the FDA and EMA, supported by experimental data, to ensure the highest quality and regulatory acceptance of your results.
The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability during sample preparation and analysis.[1] Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, with a strong emphasis on the performance of the internal standard.[1][2] The harmonized ICH M10 guideline further reinforces the necessity of monitoring the IS response to ensure the reliability of bioanalytical data.[1][3]
While stable isotope-labeled internal standards are widely regarded as the "gold standard," practical considerations may sometimes lead to the use of alternatives like structural analogs. This guide will explore the performance differences between these options, providing a clear rationale for selecting the most appropriate IS for your bioanalytical needs.
A notable clarification: While the initial query mentioned "Indometacin-d7," the widely available and referenced stable isotope-labeled standard for Indomethacin is Indometacin-d4. This guide will proceed with the common nomenclature, Indometacin-d4, which has four deuterium atoms incorporated.
The Gold Standard: Indometacin-d4
Indometacin-d4 is a deuterated form of indomethacin, where four hydrogen atoms have been replaced by deuterium. This subtle change in mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its chemical properties remain nearly identical.
Performance Advantages:
-
Minimized Matrix Effects: A major challenge in bioanalysis is the "matrix effect," where components in the biological sample (like plasma or urine) can interfere with the ionization of the analyte, leading to inaccurate measurements. Because Indometacin-d4 is structurally and chemically almost identical to indomethacin, it co-elutes during chromatography and experiences virtually the same matrix effects. This allows for highly effective compensation, leading to more accurate and precise results.
-
Correction for Sample Preparation Variability: Any loss of analyte during the extraction process from the biological matrix will be mirrored by a proportional loss of Indometacin-d4. This allows the ratio of the analyte to the internal standard to remain constant, ensuring accurate quantification even with slight variations in sample handling.
-
Regulatory Preference: Regulatory bodies like the FDA and EMA strongly recommend the use of stable isotope-labeled internal standards, especially for methods employing mass spectrometry. The ICH M10 guideline, a harmonized standard, also advocates for their use whenever possible.
Alternative Internal Standards: Structural Analogs
When a SIL-IS is not available or feasible, a structural analog can be used. For indomethacin, this could be another non-steroidal anti-inflammatory drug (NSAID) with similar chemical properties.
Performance Considerations:
-
Differential Matrix Effects: Because a structural analog has a different chemical structure, it may not co-elute perfectly with indomethacin and can be affected differently by matrix components. This can lead to inadequate compensation for ion suppression or enhancement, potentially compromising the accuracy of the results.
-
Variability in Extraction Recovery: Differences in physicochemical properties can lead to variations in how the analyte and the internal standard are recovered during sample preparation.
-
Regulatory Scrutiny: While acceptable, the use of a structural analog requires more rigorous validation to demonstrate that it can adequately track the analyte throughout the analytical process.
Quantitative Data Comparison
The following table summarizes the expected performance differences between Indometacin-d4 and a structural analog internal standard based on key validation parameters outlined in regulatory guidelines.
| Validation Parameter | Indometacin-d4 (SIL-IS) | Structural Analog IS | Regulatory Acceptance Criteria (ICH M10) |
| Selectivity | High: Minimal interference due to mass difference. | Moderate to High: Potential for interference from endogenous compounds. | Response in blank matrix should be <20% of LLOQ for analyte and <5% for IS. |
| Matrix Effect (CV of IS-normalized matrix factor) | Low (typically ≤5%): Effectively compensates for matrix effects. | Higher (can be >15%): Less effective compensation due to different physicochemical properties. | The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%. |
| Precision (CV%) | Excellent (typically <10%): High reproducibility due to superior tracking of the analyte. | Good to Moderate (can be >10%): May be less reproducible due to differential matrix effects and recovery. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Accuracy (% Bias) | Excellent (typically within ±10%): Closely reflects the true concentration of the analyte. | Good to Moderate (can be >10%): Potential for bias due to inadequate correction for variability. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Extraction Recovery | Consistent and similar to the analyte. | May be inconsistent and different from the analyte. | While no strict criteria, it should be consistent and reproducible. |
Experimental Protocols
A robust bioanalytical method validation involves a series of experiments to assess the performance of the internal standard.
Assessment of Matrix Effect
Objective: To evaluate the impact of the biological matrix on the ionization of indomethacin and Indometacin-d4.
Method:
-
Obtain at least six different lots of the blank biological matrix (e.g., human plasma).
-
Prepare two sets of samples:
-
Set A: Indomethacin and Indometacin-d4 spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix is extracted first, and then indomethacin and Indometacin-d4 are spiked into the post-extraction supernatant.
-
-
Analyze both sets and calculate the matrix factor (MF) for both the analyte and the IS-normalized MF.
Evaluation of Extraction Recovery
Objective: To determine the efficiency of the extraction process for both indomethacin and Indometacin-d4.
Method:
-
Prepare two sets of quality control (QC) samples at low, medium, and high concentrations.
-
Set 1 (Pre-extraction spiked): Spike indomethacin and Indometacin-d4 into the biological matrix before the extraction process.
-
Set 2 (Post-extraction spiked): Extract the blank matrix and then spike indomethacin and Indometacin-d4 into the final extract.
-
-
Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.
Visualizing the Workflow
The following diagrams illustrate the key decision-making and experimental processes involved in using a stable isotope-labeled internal standard.
Caption: Bioanalytical method validation workflow.
Caption: Experimental workflow for bioanalysis.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Indometacin-d7 Performance in Clinical Assays
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development and validation of robust bioanalytical methods for quantifying indomethacin. This guide provides an objective comparison of Indometacin-d7 with commonly used non-deuterated internal standards, supported by experimental data from published literature, to inform the selection of the most suitable internal standard for clinical assays.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry. Its physicochemical properties are nearly identical to the analyte, indomethacin, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This close tracking allows for more accurate and precise compensation for analytical variability compared to structural analogs.
Performance Characteristics: A Data-Driven Comparison
The selection of an internal standard significantly impacts the performance of a bioanalytical assay. Key performance characteristics such as linearity, precision, accuracy, and recovery are crucial for ensuring the reliability of clinical data. While specific data for a single study directly comparing this compound with other internal standards is not available in the public literature, we can compile and compare the performance of methods using deuterated and non-deuterated internal standards for indomethacin analysis.
| Performance Metric | Method Using Mefenamic Acid as Internal Standard | Method Using Phenacetin as Internal Standard |
| Linearity Range | 5 - 2000 µg/L[1][2] | 0.51 - 25.5 ng/mL |
| Intra-day Precision (%CV) | < 7% | 1.00 - 10.2%[3] |
| Inter-day Precision (%CV) | < 5% | 5.88 - 9.80% |
| Accuracy | 96.5% - 102.8% | Not explicitly stated |
| Absolute Recovery of Analyte | 74% | Not explicitly stated |
| Absolute Recovery of IS | 95% | Not explicitly stated |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. However, it provides a general overview of the performance of methods using these non-deuterated internal standards. The general scientific consensus is that a deuterated internal standard like this compound would be expected to provide superior performance, particularly in minimizing variability arising from matrix effects and extraction efficiency.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols for the quantification of indomethacin using different internal standards.
Method Using Mefenamic Acid as an Internal Standard
-
Sample Preparation: 100 µL of plasma, buffered to pH 3.5, is subjected to solid-phase extraction (SPE).
-
Chromatography: A C8 column is used with a mobile phase consisting of 80% methanol and 20% ammonium acetate buffer (40 mM, pH 5.1) at a flow rate of 300 µL/min.
-
Detection: High-performance liquid chromatography-electrospray-tandem mass spectrometry (HPLC-ESI-MS/MS) is used with selected reaction monitoring (SRM). The mass transitions monitored are m/z 357.9 → 139.0 for indomethacin and m/z 242 → 209.0 for mefenamic acid.
Method Using Phenacetin as an Internal Standard
-
Sample Preparation: Liquid-liquid extraction of rat plasma is performed using acetonitrile.
-
Chromatography: An Atlantis dC18 column is used with a mobile phase of 0.2% formic acid-acetonitrile (25:75, v/v) at a flow rate of 0.60 mL/min.
-
Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization in positive-ion mode is used. The MS/MS ion transitions monitored are 357.7 → 139.1 for indomethacin and 180.20 → 110.10 for phenacetin.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationship in choosing an internal standard.
References
- 1. Plasma indomethacin assay using high-performance liquid chromatography-electrospray-tandem mass spectrometry: application to therapeutic drug monitoring and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry method for quantitation of indomethacin in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different Indometacin quantification methods.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Indometacin, a potent non-steroidal anti-inflammatory drug (NSAID). The selection of an appropriate quantification method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations, as well as for pharmacokinetic and metabolism studies. This document presents a detailed overview of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Data Summary
The following table summarizes the key quantitative parameters for different Indometacin quantification methods, allowing for a direct comparison of their performance characteristics.
| Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Accuracy (%) | Precision (RSD %) |
| HPLC-UV | Topical Gel | 25-70 µg/mL[1] | - | - | - |
| Suppository | 5.2-516 mg/L[2] | - | 100.1[2] | 0.6[2] | |
| HPLC-Fluorescence | Serum | 1-500 ng/mL[3] | 1 ng/mL | - | <2.8 (inter- and intra-day) |
| LC-MS/MS | Rat Plasma | 0.51-25.5 ng/mL | 0.51 ng/mL | - | 1.00-10.2 (intra-day), 5.88-9.80 (inter-day) |
| Human Plasma | 5-2000 µg/L | 5 µg/L | 96.5-102.8 | <9 (total CV) | |
| Rabbit Plasma | 2.0-400 ng/mL | 2.0 ng/mL | Within ±5.3 | <9.5 (intra- and inter-day) | |
| Human Urine | 10.5-4210 ng/mL | 10.5 ng/mL | 90-108 | <8 (intra- and inter-day) | |
| GC-MS | Serum/Plasma | - | - | - | - |
| UV-Vis Spectrophotometry | Solid Dosage Form | 10-50 µg/mL | 0.618 µg/mL | 100.61-101.50 | - |
| Pure Form | 1-10 ppm | - | - | - | |
| Pure Form | 0.05-4 mg/10 mL | - | - | 0.98 (inter-day) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the determination of Indometacin in pharmaceutical preparations.
Sample Preparation:
-
For capsule formulations, the contents are dissolved in a suitable solvent such as a mixture of methanol, acetonitrile, and sodium acetate buffer.
-
The solution is then sonicated and diluted to the desired concentration.
-
Finally, the sample is filtered through a 0.45µm syringe filter before injection.
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (4.6 mm × 100 mm, 3.5 µm) or Cogent Bidentate C18 (2.1 x 50 mm, 2.2 µm).
-
Mobile Phase: A mixture of methanol, acetonitrile, and 10 mM sodium acetate buffer (pH 3) in a ratio of 10:50:40 (v/v/v). An alternative is a gradient of DI Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1 mL/min or 0.3 mL/min.
-
Detection: UV at 254 nm or 240 nm.
-
Injection Volume: 5 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of Indometacin in biological matrices.
Sample Preparation (Rat Plasma):
-
A simple liquid-liquid extraction is performed by adding acetonitrile to the plasma sample containing Indometacin and an internal standard (e.g., phenacetin).
Chromatographic Conditions:
-
Column: Atlantis dC18.
-
Mobile Phase: 0.2% formic acid-acetonitrile (25:75, v/v).
-
Flow Rate: 0.60 mL/min.
-
Total Run Time: 3.0 min.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive-ion mode.
-
Monitored Transitions: m/z 357.7 → 139.1 for Indometacin and m/z 180.20 → 110.10 for the internal standard (phenacetin).
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used for the quantification of Indometacin in serum and plasma, particularly in clinical monitoring.
Sample Preparation:
-
The drug is extracted from serum or plasma using methylene chloride and a phosphate buffer (pH 6).
-
The organic phase is separated and dried under a stream of nitrogen.
-
The residue is derivatized using Bis-(Trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane).
Analytical Conditions:
-
Analysis: The derivatized drug is analyzed using GC-MS.
-
Quantification: Achieved by comparing the responses of the unknown sample to those of calibrators using selected ion monitoring. Meclofenamic acid is used as an internal standard.
UV-Vis Spectrophotometry
A simple and cost-effective method for the determination of Indometacin in pharmaceutical formulations.
Sample Preparation:
-
A standard stock solution of Indometacin is prepared by dissolving the drug in a suitable solvent. For instance, a blend of 10% Sodium caprylate, 10% Sodium Benzoate, and 10% Niacinamide can be used to enhance aqueous solubility.
-
Alternatively, for the analysis of its degradation product, Indometacin can be decomposed using 0.1N KOH solution.
Analytical Conditions:
-
Wavelength of Maximum Absorbance (λmax): 320 nm for Indometacin or 228 nm for its degradation product, p-Chlorobenzoic acid.
-
Quantification: A calibration curve is constructed by plotting absorbance versus concentration.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described quantification methods.
Caption: Workflow for Indometacin quantification by HPLC-UV.
Caption: Workflow for Indometacin quantification by LC-MS/MS.
Caption: Workflow for Indometacin quantification by GC-MS.
References
Safety Operating Guide
Proper Disposal of Indometacin-d7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Indometacin-d7, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.
Hazard Identification and Safety Precautions
While this compound is a deuterated form of Indomethacin, it should be handled with the same precautions as the parent compound. The primary difference is the isotopic substitution of deuterium for hydrogen, which does not significantly alter its chemical hazards.[1] Safety Data Sheets (SDS) for Indomethacin classify it as a hazardous substance with the following potential risks:
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[2]
-
Reproductive Toxicity: May damage fertility or the unborn child.[2]
-
Genetic Defects: Suspected of causing genetic defects.
-
Eye Damage: Causes serious eye damage.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Environmental Hazard: May cause long-lasting harmful effects to aquatic life.
Due to these hazards, this compound must not be disposed of in standard trash or flushed down the drain. Disposal must comply with all applicable federal, state, and local regulations for hazardous waste.
Recommended Disposal Procedure
The universally recommended and safest method for the disposal of this compound is through a licensed hazardous waste management contractor. This typically involves incineration at a permitted facility.
Step-by-Step Disposal Protocol:
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
-
Segregate the Waste: Designate a specific, clearly labeled, and sealed container for this compound waste. Do not mix it with non-hazardous or other types of chemical waste unless permitted by your EHS office.
-
Package Securely:
-
Place solid this compound waste in a robust, sealed container (e.g., a screw-cap bottle or a dedicated waste drum).
-
Ensure the container is compatible with the chemical.
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will handle the transfer to an approved waste disposal vendor.
-
Document Everything: Maintain accurate records of the amount of this compound disposed of and the date of disposal, in accordance with your laboratory's standard operating procedures and any regulatory requirements.
Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Wear Personal Protective Equipment (PPE): At a minimum, this should include safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: For solid material, carefully sweep or scoop it into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Notify your laboratory supervisor and EHS department immediately.
Summary of Disposal Options
The following table summarizes the appropriate and inappropriate disposal methods for this compound in a laboratory setting.
| Disposal Method | Suitability | Rationale |
| Licensed Hazardous Waste Contractor | Highly Recommended | Safest and most compliant method, ensuring destruction via high-temperature incineration. |
| Household Trash | Inappropriate | Poses a risk of environmental contamination and accidental exposure. |
| Sewer/Drain Disposal | Inappropriate | Can contaminate waterways and harm aquatic life. Prohibited by regulations for hazardous pharmaceuticals. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
